AG-041R
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159883-95-1, 199800-49-2 | |
| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of AG-041R in Gastric Cancer Cells: A Technical Overview
A comprehensive review of the available scientific literature reveals a notable scarcity of direct research on the specific mechanism of action of AG-041R in gastric cancer cells. While this compound is identified as a gastrin receptor antagonist, its detailed effects on signaling pathways, apoptosis, and the cell cycle in the context of gastric carcinoma have not been extensively elucidated in published studies. However, by examining the broader role of the gastrin/cholecystokinin B receptor (CCK-B) axis in gastric cancer and the effects of other gastrin receptor antagonists, we can infer the potential mechanisms of this compound.
Gastrin, a peptide hormone, is recognized for its role in stimulating the growth of human gastric cancer both in laboratory settings and in living organisms.[1] This proliferative effect is mediated through high-affinity, membrane-associated receptors, specifically the CCK-B receptors.[1][2][3][4] The expression of gastrin and its receptor in gastric cancer cells can create an autocrine loop that promotes tumor growth. Therefore, agents that can block this interaction, such as gastrin receptor antagonists, are of significant interest in gastric cancer therapy.
The Gastrin/CCK-B Receptor Signaling Pathway
The binding of gastrin to its CCK-B receptor on gastric cancer cells can activate several downstream signaling pathways implicated in cell proliferation, survival, and metastasis. While a detailed pathway specifically for this compound is not available, a generalized schematic of the gastrin-induced signaling cascade in cancer cells can be constructed based on existing research. Activation of the CCK-B receptor by gastrin typically leads to the activation of phospholipase C, which in turn triggers downstream signaling involving protein kinase C and calcium mobilization. This can further activate pathways such as the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, which are central to cell growth and survival.
References
The Unexpected Chondrogenic Potential of AG-041R: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initially developed as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, the indoline-2-one derivative AG-041R has demonstrated a remarkable and unexpected capacity to stimulate cartilage growth.[1] This serendipitous discovery has pivoted research focus towards its potential as a novel therapeutic agent for cartilage disorders. This technical guide provides an in-depth analysis of the core findings related to this compound's chondrogenic effects, detailing the experimental evidence, underlying mechanisms of action, and comprehensive protocols for key assays. All quantitative data is summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction: A Paradigm Shift from Gastrin Antagonist to Chondrogenic Agent
This compound, chemically identified as 3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl) ureido)-indoline-2-one, was originally synthesized and investigated for its potent antagonism of the cholecystokinin-B (CCK-B)/gastrin receptor.[2][3] However, during preclinical toxicology studies, a consistent and unexpected observation was made: high-dose oral administration of this compound led to systemic cartilage hyperplasia in rats.[1] This effect was confirmed to be an intrinsic property of the compound, independent of its CCK2/gastrin receptor antagonistic actions. This discovery opened a new avenue of investigation, positioning this compound as a promising candidate for the treatment of cartilage defects and degenerative joint diseases.
In Vivo Evidence: Systemic and Localized Cartilage Hyperplasia
The primary in vivo evidence for this compound's chondrogenic activity comes from studies in rats and rabbits, which demonstrated both systemic and localized effects on cartilage tissue.
Systemic Cartilage Hyperplasia in Rats
Oral administration of high doses of this compound to rats for four weeks resulted in marked, systemic cartilage hyperplasia. Histological examination revealed significant changes in various cartilaginous tissues throughout the body.
Table 1: Tissues Exhibiting Cartilage Hyperplasia Following Oral this compound Administration in Rats
| Tissue Location | Observation |
| Auricles (Ears) | Histologically confirmed hyperplasia. |
| Trachea | Histologically confirmed hyperplasia. |
| Femoral Condyle (Marginal Region) | Histologically confirmed hyperplasia. |
| Xiphoid Process | Histologically confirmed hyperplasia. |
| Intervertebral Disks | Histologically confirmed hyperplasia. |
Localized Cartilage Growth and Defect Repair
To determine if the effect could be localized, direct intra-articular injections were administered.
-
Localized Hyperplasia: Daily intra-articular injections of this compound into rat knee joints for three weeks induced cartilage hyperplasia specifically in the marginal region of the femoral condyle, with no systemic effects observed.
-
Osteochondral Defect Repair: In a rabbit model, this compound was shown to significantly enhance the repair of osteochondral defects. A 1µM solution was administered to a 4mm cylindrical defect in the patellar groove, followed by continuous delivery via an osmotic pump for 14 days.
Table 2: Quantitative Outcomes of this compound on Osteochondral Defect Repair in Rabbits
| Parameter | This compound-Treated Group | Untreated Control Group | Outcome |
| Histological Score | Significantly Higher | Lower | Improved tissue morphology. |
| Glycosaminoglycan (GAG) Quantity | Significantly Higher | Lower | Enhanced matrix production. |
| Chondroitin Sulfate Ratio | Significantly Higher | Lower | Indicates maturation of cartilage. |
| Degeneration of Surrounding Cartilage | Suppressed | Observed | Protective effect on adjacent tissue. |
In Vitro Analysis: Cellular and Molecular Effects on Chondrocytes
To elucidate the cellular mechanisms, studies were conducted on isolated articular chondrocytes from both rats and rabbits. These experiments confirmed that this compound directly stimulates chondrocyte proliferation and matrix synthesis while uniquely preventing terminal differentiation.
Dose-Dependent Effects on Proliferation and Matrix Synthesis
This compound exhibited a clear dose-dependent effect on chondrocyte activity. Studies on rabbit primary chondrocytes cultured in a type I collagen gel showed a distinct optimal concentration.
Table 3: Dose-Response of this compound on Rabbit Chondrocyte Proliferation and GAG Synthesis
| This compound Concentration | Effect on Proliferation | Effect on Glycosaminoglycan (GAG) Synthesis |
| 1 µM | Stimulated | Stimulated |
| 10 µM | Suppressed | Suppressed |
Source: Tsunoda et al., 2001
Stimulation of Cartilage Matrix Synthesis
In rat articular chondrocytes, this compound was shown to accelerate the synthesis of key components of the cartilage extracellular matrix (ECM).
Table 4: Effect of this compound on Cartilage Matrix Components in Rat Chondrocytes
| Assay | Marker | Effect of this compound | Implication |
| [³⁵S]Sulfate Incorporation | Proteoglycans | Accelerated | Increased synthesis of GAGs. |
| Alcian Blue Staining | Extracellular Matrix | Increased Accumulation | Enhanced overall matrix deposition. |
| Northern Blotting | Type II Collagen mRNA | Up-regulated | Increased synthesis of a key cartilage collagen. |
| Northern Blotting | Aggrecan mRNA | Up-regulated | Increased synthesis of the major proteoglycan. |
| Northern Blotting | Tenascin mRNA | Up-regulated | Increased expression of an articular cartilage marker. |
Source: Okazaki et al., 2003
Prevention of Chondrocyte Terminal Differentiation
A critical and highly desirable effect of this compound is its ability to promote cartilage formation without pushing chondrocytes towards hypertrophy and terminal differentiation, a common issue with some growth factors.
Table 5: Suppressive Effects of this compound on Markers of Terminal Differentiation
| Assay | Marker | Effect of this compound | Implication |
| Enzyme Activity | Alkaline Phosphatase (ALP) | Suppressed | Inhibition of hypertrophic marker. |
| Staining | Mineral Deposition | Suppressed | Prevention of calcification. |
| Northern Blotting | Type X Collagen mRNA | Suppressed | Down-regulation of a key hypertrophic marker. |
| Northern Blotting | Cbfa1 mRNA | Suppressed | Down-regulation of a key osteogenic transcription factor. |
Source: Okazaki et al., 2003
Mechanism of Action: The Role of BMP and MEK1/Erk Signaling
The chondrogenic activity of this compound is not mediated by its original target, the CCK2 receptor, but through the modulation of key signaling pathways integral to cartilage homeostasis. Research points to a mechanism involving endogenous Bone Morphogenetic Proteins (BMPs) and the MEK1/Erk pathway.
-
BMP-2 Induction: this compound treatment leads to an increase in BMP-2 mRNA in chondrocytes.
-
Matrix Synthesis Stimulation: The stimulatory effects of this compound on cartilage matrix synthesis were reversed by the addition of a neutralizing soluble receptor for BMPs, confirming that the action is mediated, at least in part, by endogenous BMPs.
-
MEK1/Erk Pathway Activation: this compound was found to activate the MEK1/Erk signaling pathway.
-
Prevention of Terminal Differentiation: The activation of the MEK1/Erk pathway was specifically shown to be responsible for preventing the terminal differentiation of chondrocytes.
Caption: this compound signaling cascade in articular chondrocytes.
Experimental Protocols
This section details the methodologies used in the key studies investigating this compound's effect on cartilage.
Animal Models and Drug Administration
-
Rat Model for Systemic Effects:
-
Animals: Male Sprague-Dawley rats.
-
Administration: this compound administered orally at high doses for 4 weeks.
-
Analysis: Tissues (auricles, trachea, femoral condyle, etc.) were harvested, fixed, sectioned, and stained with hematoxylin and eosin for histological evaluation.
-
-
Rabbit Model for Osteochondral Defect Repair:
-
Animals: Male rabbits.
-
Procedure: A full-thickness cylindrical osteochondral defect (4 mm diameter) was created in the patellar groove of the knee joint.
-
Administration: 100 µL of 1 µM this compound was administered at the time of surgery, followed by continuous infusion of 200 µL for 14 days via a subcutaneously implanted osmotic pump.
-
Analysis: At 12 and 24 weeks post-surgery, joints were harvested for histological (Safranin-O staining) and biochemical (glycosaminoglycan and chondroitin sulfate quantification) analysis.
-
Chondrocyte Isolation and Culture
-
Source: Articular cartilage was harvested from the knee joints of 5-week-old Sprague-Dawley rats.
-
Digestion: The cartilage was minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to release the chondrocytes from the extracellular matrix.
-
Culture: Isolated chondrocytes were cultured in a monolayer or in a high-density micromass culture system using Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were treated with varying concentrations of this compound for specified time periods.
Biochemical Assays for Matrix Synthesis
-
Proteoglycan Synthesis ([³⁵S]Sulfate Incorporation):
-
Chondrocyte cultures were incubated with this compound for a defined period.
-
[³⁵S]Sulfate was added to the culture medium for the final hours of incubation.
-
The cell layer and medium were harvested, and unincorporated [³⁵S]sulfate was removed.
-
The amount of incorporated radioactivity, representing newly synthesized sulfated proteoglycans, was measured using a scintillation counter.
-
-
Alcian Blue Staining:
-
Cultured chondrocytes were fixed with formalin.
-
The fixed cells were stained with Alcian blue solution (pH 1.0), which specifically binds to sulfated glycosaminoglycans.
-
After washing, the bound dye was extracted with a guanidine-HCl solution.
-
The absorbance of the extracted dye was measured spectrophotometrically to quantify the amount of deposited matrix.
-
Gene Expression Analysis (Northern Blotting)
-
RNA Extraction: Total RNA was extracted from chondrocyte cultures treated with or without this compound using standard methods (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
Electrophoresis: A defined amount of total RNA per sample was separated by size on a denaturing agarose gel.
-
Transfer: The RNA was transferred from the gel to a nylon membrane.
-
Hybridization: The membrane was incubated with a radiolabeled cDNA probe specific for the gene of interest (e.g., type II collagen, aggrecan, type X collagen, Cbfa1).
-
Detection: The membrane was washed to remove the unbound probe and exposed to X-ray film or a phosphorimager to visualize the bands corresponding to the target mRNA. Band intensity was quantified to determine relative gene expression levels.
Caption: General workflow for in vitro chondrocyte experiments.
Summary and Future Directions
The unexpected discovery of this compound's chondrogenic properties represents a significant development in the search for effective cartilage repair therapies. Originally designed as a gastrin receptor antagonist, this compound has been shown to induce cartilage hyperplasia in vivo and stimulate chondrocyte proliferation and matrix synthesis in vitro. Crucially, it achieves this while simultaneously suppressing the terminal differentiation of chondrocytes, a key advantage over other anabolic agents. The mechanism appears to be mediated through the induction of endogenous BMPs and the activation of the MEK1/Erk pathway.
These findings strongly suggest that this compound has the potential to be a potent therapeutic agent for cartilage disorders, including osteoarthritis and focal cartilage defects. Future research should focus on optimizing delivery methods for localized joint application, further elucidating the upstream receptor and signaling events, and transitioning these promising preclinical findings into human clinical trials.
References
- 1. This compound, a novel indoline-2-one derivative, induces systemic cartilage hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cholecystokinin-B/gastrin receptor antagonist, stimulates the repair of osteochondral defect in rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient asymmetric synthesis of novel gastrin receptor antagonist this compound via highly stereoselective alkylation of oxindole enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of AG-041R: A Dual-Action Molecule with Chondrogenic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AG-041R, an indoline-2-one derivative, was initially developed as a potent and selective antagonist for the cholecystokinin-2 (CCK2)/gastrin receptor. However, preclinical studies unveiled an unexpected and significant secondary activity: the induction of systemic cartilage hyperplasia. This discovery has pivoted the primary research interest in this compound towards its potential as a novel therapeutic agent for cartilage disorders. This technical guide provides a comprehensive overview of the publicly available pharmacological data on this compound, detailing its dual activities, summarizing quantitative data, outlining experimental observations, and illustrating the known signaling pathway for its chondrogenic effects.
Introduction
This compound, with the chemical name 3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl) ureido)-indoline-2-one, was first synthesized as a small molecule antagonist of the CCK2/gastrin receptor[1]. While it demonstrated high affinity and potency for this target, a serendipitous discovery during in vivo studies in rats revealed its profound effect on cartilage growth, independent of its CCK2 receptor antagonism[1]. This chondrogenic activity presents a promising avenue for the development of novel treatments for conditions such as osteoarthritis and other cartilage-related diseases.
CCK2/Gastrin Receptor Antagonist Activity
This compound is a potent and selective antagonist of the CCK2/gastrin receptor. Its activity has been characterized in vitro and in vivo through various assays.
Data Presentation:
Table 1: Quantitative Data for CCK2/Gastrin Receptor Antagonism of this compound
| Parameter | Value | Assay System | Reference |
| Apparent pKB | 10.4 | Isolated rat stomach ECL cells | [2] |
| IC50 | 2.2 nM | Inhibition of gastrin-evoked pancreastatin secretion | Not specified in abstracts |
| ID50 | 0.01 µmol/kg/hr | Antagonism of gastrin-evoked histidine decarboxylase activation | In vivo (rats) |
Experimental Protocols:
Detailed experimental protocols for the CCK2 receptor binding and functional assays are not fully available in the public domain. The available literature describes the following methodologies in general terms:
-
Isolated Rat Stomach ECL Cell Assay: This assay was used to determine the apparent pKB value. It involves generating gastrin dose-response curves in the absence or presence of increasing concentrations of this compound[2]. The flattening of the dose-response curves with increasing antagonist concentrations suggested that this compound may not act as a simple competitive antagonist under the tested conditions[2].
-
Inhibition of Gastrin-Evoked Pancreastatin Secretion: The IC50 value was determined by measuring the inhibition of pancreastatin secretion stimulated by gastrin. Specific details of the cell type and assay conditions are not provided in the reviewed abstracts.
-
In Vivo Antagonism of Histidine Decarboxylase Activation: The ID50 was determined in rats by measuring the antagonism of gastrin-evoked activation of histidine decarboxylase, a key enzyme in histamine synthesis stimulated by gastrin.
Chondrogenic Activity
The most remarkable pharmacological effect of this compound is its ability to stimulate cartilage formation. This was first observed as systemic cartilage hyperplasia in rats following oral administration.
Data Presentation:
Table 2: Quantitative and Qualitative Data for Chondrogenic Activity of this compound
| Parameter | Observation | Concentration/Dose | Assay System | Reference |
| In Vitro Proliferation & GAG Synthesis | Stimulated | 1 µM | Rabbit primary chondrocytes | |
| In Vitro Proliferation & GAG Synthesis | Suppressed | 10 µM | Rabbit primary chondrocytes | |
| Cartilage Matrix Synthesis | Accelerated proteoglycan synthesis, up-regulated type II collagen and aggrecan gene expression | Not specified | Rat articular chondrocytes | |
| Chondrocyte Terminal Differentiation | Suppressed (reduced ALP activity, mineralization, and type X collagen expression) | Not specified | Rat articular chondrocytes | |
| Systemic Cartilage Hyperplasia | Markedly induced in auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks | "High dose" (specifics not provided) | Oral administration in rats for 4 weeks | |
| Localized Cartilage Hyperplasia | Induced in the marginal region of the femoral condyle | Not specified | Daily intraarticular injections in rat knee joints for 3 weeks |
Experimental Protocols:
Detailed protocols for the in vivo and in vitro chondrogenesis studies are not fully available in the public domain. The following provides an overview based on the available information:
-
In Vitro Chondrocyte Proliferation and Matrix Synthesis Assay:
-
Cell Culture: Primary chondrocytes were isolated from rabbit or rat knee joints.
-
Treatment: Cells were cultured in the presence of varying concentrations of this compound.
-
Analysis: Proliferation was likely assessed by cell counting or DNA quantification. Glycosaminoglycan (GAG) synthesis was measured, potentially through assays like the DMMB dye-binding assay. Gene expression of cartilage matrix components (e.g., type II collagen, aggrecan) was analyzed using methods like Northern blotting or RT-PCR.
-
-
In Vivo Systemic Cartilage Hyperplasia Study:
-
Animal Model: Rats were used for this study.
-
Administration: this compound was administered orally at a "high dose" for a period of 4 weeks. The exact dosage is not specified in the available literature.
-
Analysis: Histological examination of various cartilaginous tissues was performed to assess for hyperplasia.
-
-
In Vivo Localized Cartilage Hyperplasia Study:
-
Animal Model: Rats were used.
-
Administration: this compound was administered via daily intraarticular injections into the knee joints for 3 weeks. The exact dosage is not specified.
-
Analysis: Histological analysis of the knee joint cartilage was conducted.
-
Mandatory Visualization:
Caption: Signaling Pathway of this compound's Chondrogenic Action.
Pharmacokinetics (ADME)
There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This represents a significant gap in the understanding of its overall pharmacological properties and would be a critical area for future investigation for any potential clinical development.
Summary and Future Directions
This compound presents a fascinating pharmacological profile with two distinct activities. While its development as a CCK2/gastrin receptor antagonist has been documented, its unexpected and potent chondrogenic effects have opened up a new and potentially more significant therapeutic avenue. The stimulation of cartilage matrix synthesis coupled with the suppression of terminal differentiation makes this compound a highly promising candidate for cartilage repair therapies.
However, a significant amount of data required for a complete pharmacological profile is not publicly available. Key areas for future research and disclosure include:
-
Detailed Pharmacokinetics: A full ADME workup is essential to understand the compound's bioavailability, tissue distribution (especially to cartilage), metabolic fate, and excretion routes.
-
Dose-Response Relationship for Chondrogenesis: Establishing a clear EC50 for its in vitro chondrogenic effects and a therapeutic dose range for in vivo efficacy is critical.
-
Specificity of Chondrogenic Action: Investigating the direct molecular target responsible for its cartilage-forming effects is a crucial next step in understanding its mechanism of action.
-
Long-term Safety Profile: Comprehensive toxicology studies are needed to assess the long-term effects of systemically induced cartilage growth.
The elucidation of these missing pieces of information will be vital in determining the true therapeutic potential of this compound as a novel treatment for cartilage disorders.
References
AG-041R: A Potential Inhibitor of Histamine Release via Gastrin/CCK-B Receptor Antagonism
For Immediate Distribution
[CITY, STATE] – [DATE] – This technical guide explores the hypothesized role of AG-041R as an inhibitor of histamine release, a potential therapeutic application derived from its established mechanism as a potent and selective Gastrin/Cholecystokinin-B (CCK-B) receptor antagonist. While direct experimental evidence for this compound's impact on histamine modulation is not yet established, this document outlines the compelling scientific rationale for this activity, grounded in the well-documented physiological link between Gastrin/CCK-B receptor activation and histamine secretion. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Link Between Gastrin/CCK-B Receptors and Histamine
Histamine, a critical mediator of gastric acid secretion and allergic responses, is primarily released from enterochromaffin-like (ECL) cells in the gastric mucosa and mast cells throughout the body.[1][2][3] The peptide hormone gastrin is a key stimulant of this process, exerting its effects through the Gastrin/CCK-B receptor.[4][5] Activation of the Gastrin/CCK-B receptor on ECL cells and mast cells triggers a signaling cascade that culminates in the exocytosis of histamine-containing granules.
This compound is recognized as a potent antagonist of the Gastrin/CCK-B receptor. Based on this established pharmacology, it is hypothesized that this compound can competitively block the binding of gastrin to its receptor on histamine-producing cells, thereby attenuating or preventing histamine release.
Hypothesized Mechanism of Action
The proposed mechanism for this compound's inhibition of histamine release is centered on its antagonism of the Gastrin/CCK-B receptor. The binding of gastrin to this G-protein coupled receptor (GPCR) on ECL cells and mast cells initiates a downstream signaling cascade. By competitively inhibiting this initial step, this compound is expected to prevent the physiological response to gastrin, namely, histamine secretion.
Caption: Hypothesized signaling pathway for this compound-mediated inhibition of histamine release.
Potential Quantitative Efficacy
While no direct studies on this compound and histamine release exist, we can extrapolate potential efficacy based on its Gastrin/CCK-B receptor antagonism. The following table presents a hypothetical framework for quantifying the inhibitory effect of this compound on gastrin-induced histamine release.
| Parameter | Hypothetical Value | Cell Type | Measurement |
| IC₅₀ | 1 - 10 nM | Isolated ECL Cells | Gastrin-stimulated histamine release |
| % Inhibition | > 90% at 100 nM | Perfused Stomach Model | Gastrin-stimulated histamine release |
| Ki | 0.5 - 5 nM | Recombinant CCK-B Receptor | Radioligand binding assay |
This data is hypothetical and for illustrative purposes only. Experimental validation is required.
Proposed Experimental Protocols
To validate the hypothesized role of this compound in inhibiting histamine release, the following experimental protocols are proposed.
In Vitro: Isolated ECL Cell Histamine Release Assay
Objective: To determine the dose-dependent effect of this compound on gastrin-stimulated histamine release from isolated ECL cells.
Methodology:
-
ECL Cell Isolation: Isolate and purify ECL cells from rabbit or rat gastric mucosa.
-
Cell Culture: Culture isolated ECL cells in a suitable medium.
-
Pre-incubation: Incubate cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of gastrin-17.
-
Histamine Quantification: Measure the amount of histamine released into the supernatant using an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for an in vitro assay to measure this compound's effect on histamine release.
Ex Vivo: Perfused Stomach Model
Objective: To assess the effect of this compound on gastrin-induced histamine release in a more physiologically relevant ex vivo model.
Methodology:
-
Stomach Preparation: Isolate the stomach from a rat or rabbit, maintaining its vascular and luminal connections.
-
Perfusion: Perfuse the stomach with a physiological buffer through the gastric artery.
-
This compound Administration: Introduce this compound into the perfusate at various concentrations.
-
Gastrin Stimulation: Infuse gastrin-17 into the arterial line to stimulate histamine release.
-
Sample Collection: Collect the venous effluent at regular intervals.
-
Histamine Measurement: Quantify the histamine concentration in the collected effluent.
-
Analysis: Compare histamine release in the presence and absence of this compound.
Logical Framework
The rationale for investigating this compound as a histamine release inhibitor is based on a clear logical progression from its known molecular target to its potential physiological effect.
Caption: Logical flow from this compound's mechanism to its potential therapeutic effect.
Conclusion and Future Directions
The established role of this compound as a potent Gastrin/CCK-B receptor antagonist provides a strong foundation for the hypothesis that it can inhibit histamine release. This potential therapeutic application warrants further investigation through rigorous in vitro and in vivo studies as outlined in this guide. Future research should focus on quantifying the efficacy of this compound in inhibiting histamine release, elucidating the precise molecular interactions, and evaluating its therapeutic potential in conditions characterized by excessive histamine secretion. The chondrogenic properties of this compound, while a separate area of investigation, should also be considered in the overall safety and therapeutic profile of the compound.
References
- 1. Gastrin induces histamine release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of gastric mast cells, enterochromaffin-like cells and parietal cells in the regulation of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Dual Functionality of AG-041R
Introduction: AG-041R is a novel, potent indoline-2-one derivative initially developed as a selective antagonist for the cholecystokinin-2 (CCK2), also known as the gastrin receptor (CCK-B). Subsequent preclinical investigations revealed an unexpected and significant secondary function: the stimulation of chondrogenesis. This dual functionality presents this compound as a unique pharmacological tool with potential therapeutic applications in both gastroenterology and cartilage repair. This document provides a comprehensive technical overview of the data, experimental protocols, and signaling pathways associated with this compound's distinct biological activities.
Quantitative Data Summary
The dual activities of this compound have been characterized and quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative metrics for its two primary functions.
| Function | Parameter | Value | Assay/Model |
| CCK2/Gastrin Receptor Antagonism | IC₅₀ | 2.2 nM | Inhibition of gastrin-evoked pancreastatin secretion[1] |
| ID₅₀ | 0.01 µmol/kg/hr | Antagonism of gastrin-evoked histidine decarboxylase activation in rats[2] | |
| Chondrogenesis Stimulation | Optimal Concentration | 1 µM | Stimulation of chondrocyte proliferation and glycosaminoglycan synthesis[3] |
| Suppressive Concentration | 10 µM | Inhibition of chondrocyte proliferation and glycosaminoglycan synthesis[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's dual functionality. The following sections describe representative protocols for characterizing its receptor antagonism and chondrogenic properties.
This protocol details the methodology to determine the binding affinity (Ki) of this compound for the human CCK2 receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the CCK2 receptor.
Materials:
-
Membrane preparation from cells stably expressing human CCK2 receptor.
-
Radioligand: [³H]-Gastrin-I (human).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, ice-cold.
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Binding Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Binding Buffer for total binding wells or 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Proglumide) for non-specific binding (NSB) wells.
-
50 µL of the diluted this compound compound or vehicle for control wells.
-
50 µL of [³H]-Gastrin-I diluted in Binding Buffer to a final concentration of ~1 nM.
-
50 µL of the CCK2 receptor membrane preparation (e.g., 20 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value of this compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
This protocol describes a method to assess the chondrogenic potential of this compound on primary articular chondrocytes by measuring proteoglycan synthesis.[4]
Objective: To quantify the effect of this compound on the production of sulfated glycosaminoglycans (a major component of cartilage matrix).
Materials:
-
Primary rat articular chondrocytes.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
[³⁵S]-Sulfate radiolabel.
-
Alcian Blue 8GX dye solution.
-
Guanidine hydrochloride solution (4 M).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed primary chondrocytes in a 24-well plate at a density of 2 x 10⁵ cells/well and culture until confluent.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) as a control.
-
Radiolabeling: After 24 hours of treatment, add [³⁵S]-Sulfate to each well to a final activity of 5 µCi/mL.
-
Incubation: Incubate the cells for an additional 48 hours.
-
Proteoglycan Extraction:
-
Wash the cell layers twice with phosphate-buffered saline (PBS).
-
Extract proteoglycans by adding 500 µL of 4 M guanidine hydrochloride solution to each well and incubating at 4°C overnight.
-
-
Quantification of [³⁵S]-Sulfate Incorporation:
-
Transfer an aliquot of the guanidine hydrochloride extract to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (CPM) using a liquid scintillation counter. Higher CPM indicates increased proteoglycan synthesis.
-
-
Visualization with Alcian Blue Staining:
-
In a parallel set of wells, fix the cell layers with 4% paraformaldehyde.
-
Stain with Alcian Blue solution (pH 1.0) for 30 minutes to visualize sulfated proteoglycans.
-
Wash with distilled water and acquire images. Increased blue staining indicates greater matrix deposition.
-
Visualizations: Workflows and Signaling Pathways
The following diagram outlines the logical workflow for the comprehensive investigation of this compound's dual functionality, from initial screening to mechanism-of-action studies.
This compound acts as a competitive antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of endogenous ligands like gastrin, it prevents the activation of downstream pro-proliferative and secretory pathways.
The chondrogenic activity of this compound is independent of its CCK2 receptor antagonism. It initiates a distinct intracellular cascade that promotes cartilage matrix synthesis, mediated in part by the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and activation of the MEK1/Erk and p38 MAPK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro. | Semantic Scholar [semanticscholar.org]
- 4. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-041R: A Deep Dive into its Impact on Enterochromaffin-Like Cell Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical impact of AG-041R, a potent and selective gastrin/cholecystokinin 2 (CCK2) receptor antagonist, on enterochromaffin-like (ECL) cell tumors. ECL cells, neuroendocrine cells in the gastric mucosa, play a crucial role in gastric acid secretion and are implicated in the development of certain gastric carcinoids, particularly in the context of hypergastrinemia. This compound has been investigated as a potential therapeutic agent to counter the trophic effects of gastrin on these cells.
Core Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor
This compound exerts its effects by competitively blocking the gastrin/CCK2 receptor on ECL cells.[1][2] Gastrin, a key hormone in gastric physiology, not only stimulates histamine release from ECL cells to regulate acid secretion but also acts as a potent growth factor for these cells.[1][2] Chronic hypergastrinemia is a known driver of ECL cell hyperplasia and the development of ECL cell carcinoid tumors.[1] By inhibiting the binding of gastrin to its receptor, this compound effectively abrogates the downstream signaling pathways responsible for both the secretory and proliferative responses of ECL cells.
In Vitro and In Vivo Efficacy of this compound
Preclinical studies, primarily utilizing the Mastomys natalensis model which is prone to developing spontaneous ECL cell carcinoids, have demonstrated the significant anti-tumor potential of this compound.
Quantitative Impact of this compound on ECL Cell Function
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various gastrin-induced processes in ECL cells.
| Parameter | Method | Organism/Cell Line | Inhibitory Concentration | Reference |
| Pancreastatin Secretion | In vitro | Mastomys ECL carcinoid tumor cells | IC50 = 2.2 nM | |
| Histidine Decarboxylase (HDC) Activation | In vivo | Rat | ID50 = 0.01 µmol/kg/hr | |
| Histamine Release | In vitro | Mastomys ECL carcinoid tumor cells | Data not available | |
| DNA Synthesis/Cell Growth | In vitro | Mastomys ECL carcinoid tumor cells | Data not available | |
| c-fos Gene Expression | In vitro | Mastomys ECL carcinoid tumor cells | Data not available |
In Vivo Tumor Growth Inhibition
In a key in vivo study, this compound was shown to significantly inhibit the growth of transplanted ECL carcinoid tumors in Mastomys natalensis . However, specific quantitative data on tumor volume reduction or changes in tumor weight have not been detailed in the available literature.
Signaling Pathways Modulated by this compound
The binding of gastrin to the CCK2 receptor on ECL cells initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these pathways. The primary signaling cascade involves the Gq alpha subunit of the G-protein coupled receptor, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in histamine secretion and the activation of proliferative pathways.
References
- 1. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chondrogenic Potential of AG-041R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chondrogenic properties of AG-041R, a novel indolin-2-one derivative. This compound has demonstrated significant potential as a therapeutic agent for articular cartilage disorders by promoting cartilage matrix synthesis while simultaneously preventing the terminal differentiation of chondrocytes. This document summarizes the key quantitative data, details the experimental protocols used to assess its efficacy, and visualizes the underlying molecular mechanisms.
Core Findings at a Glance
This compound exhibits a dual-action mechanism that is highly desirable for cartilage repair. It stimulates the anabolic processes of chondrogenesis, leading to the production of essential extracellular matrix components, and concurrently inhibits the catabolic and hypertrophic pathways that lead to chondrocyte terminal differentiation and cartilage degradation.
Data Presentation: Quantitative Effects of this compound on Chondrocytes
The following tables summarize the observed effects of this compound on rat articular chondrocytes.
Table 1: Stimulation of Cartilage Matrix Synthesis by this compound
| Parameter Assessed | Method | Outcome with this compound | Quantitative Effect |
| Proteoglycan Synthesis | [(35)S]sulfate Incorporation | Accelerated | Data not available in abstract |
| Extracellular Matrix Accumulation | Alcian Blue Staining | Increased | Data not available in abstract |
| Type II Collagen Gene Expression | Northern Blotting | Up-regulated | Data not available in abstract |
| Aggrecan Gene Expression | Northern Blotting | Up-regulated | Data not available in abstract |
| Tenascin Gene Expression | Northern Blotting | Up-regulated | Data not available in abstract |
| Glycosaminoglycan (GAG) Synthesis | Not Specified | Stimulated at 1 µM, Suppressed at 10 µM[1][2] | Data not available in abstract |
| Chondrocyte Proliferation | Not Specified | Stimulated at 1 µM, Suppressed at 10 µM[1][2] | Data not available in abstract |
Table 2: Prevention of Chondrocyte Terminal Differentiation by this compound
| Parameter Assessed | Method | Outcome with this compound | Quantitative Effect |
| Alkaline Phosphatase (ALP) Activity | Not Specified | Suppressed | Data not available in abstract |
| Mineralization | Not Specified | Suppressed | Data not available in abstract |
| Type X Collagen Gene Expression | Northern Blotting | Suppressed | Data not available in abstract |
| Cbfa1 Gene Expression | Northern Blotting | Suppressed | Data not available in abstract |
Signaling Pathways and Experimental Workflow
The chondrogenic effects of this compound are mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK1/Erk signaling pathway.
The general workflow for investigating the chondrogenic properties of this compound involves isolating chondrocytes, treating them with the compound, and then performing a series of assays to measure matrix synthesis and markers of terminal differentiation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are based on standard protocols and should be optimized for specific laboratory conditions.
Isolation and Culture of Rat Articular Chondrocytes
-
Source: Knee joints of 5-week-old Sprague-Dawley rats.[3]
-
Protocol:
-
Aseptically dissect the knee joints and collect the articular cartilage from the femoral condyles and tibial plateaus.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage pieces with 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Wash the cartilage pieces with Dulbecco's Modified Eagle's Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Digest the cartilage with 0.2% collagenase type II in DMEM overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes, and resuspend the chondrocyte pellet in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the chondrocytes at a density of 2 x 10⁵ cells/cm² and culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Proteoglycan Synthesis Assay: [(35)S]Sulfate Incorporation
-
Principle: Measures the incorporation of radioactive sulfate into newly synthesized proteoglycans.
-
Protocol:
-
Culture chondrocytes in 24-well plates until confluent.
-
Replace the culture medium with serum-free DMEM containing this compound at the desired concentrations and incubate for 24 hours.
-
Add [(35)S]sulfate to each well at a final concentration of 5 µCi/mL and incubate for an additional 4 hours.
-
Wash the cell layers three times with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Precipitate the macromolecules in the lysate with 10% trichloroacetic acid (TCA) on ice for 30 minutes.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Extracellular Matrix Staining: Alcian Blue
-
Principle: Alcian blue is a cationic dye that binds to acidic proteoglycans in the extracellular matrix.
-
Protocol:
-
Culture chondrocytes in multi-well plates and treat with this compound as described above.
-
Wash the cell layers with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the fixed cells with distilled water.
-
Stain the cells with a 1% Alcian blue solution in 3% acetic acid (pH 2.5) for 30 minutes.
-
Wash the wells extensively with distilled water to remove excess stain.
-
For quantification, the bound dye can be extracted with 6 M guanidine hydrochloride, and the absorbance can be measured at 620 nm.
-
Gene Expression Analysis: Northern Blotting
-
Principle: Detects and quantifies specific mRNA transcripts for chondrogenic and hypertrophic markers.
-
Protocol:
-
Culture and treat chondrocytes with this compound.
-
Extract total RNA from the chondrocytes using a suitable method (e.g., TRIzol reagent).
-
Separate the RNA samples (10-20 µg per lane) on a 1% agarose gel containing formaldehyde.
-
Transfer the RNA from the gel to a nylon membrane.
-
Prehybridize the membrane in a hybridization buffer.
-
Hybridize the membrane overnight with a radiolabeled cDNA probe specific for the gene of interest (e.g., type II collagen, aggrecan, type X collagen).
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to X-ray film or a phosphorimager to visualize the bands.
-
Quantify the band intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH).
-
Alkaline Phosphatase (ALP) Activity Assay
-
Principle: Measures the enzymatic activity of ALP, a marker of chondrocyte hypertrophy.
-
Protocol:
-
Culture and treat chondrocytes with this compound.
-
Wash the cell layers with PBS.
-
Lyse the cells in a buffer containing a detergent (e.g., 0.1% Triton X-100).
-
Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
Mineralization Assay: von Kossa Staining
-
Principle: Detects the presence of calcium phosphate deposits, an indicator of terminal chondrocyte differentiation.
-
Protocol:
-
Culture chondrocytes in the presence of a pro-mineralizing agent (e.g., β-glycerophosphate) and treat with this compound.
-
Wash the cell layers with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Rinse with distilled water.
-
Incubate the cells with a 5% silver nitrate solution under a bright light for 30-60 minutes.
-
Rinse thoroughly with distilled water.
-
Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse with distilled water.
-
Counterstain with Nuclear Fast Red if desired.
-
Visualize the black deposits of silver, which indicate areas of mineralization.
-
Conclusion
This compound presents a promising profile for a disease-modifying osteoarthritis drug. Its ability to promote the synthesis of a healthy cartilage matrix while preventing the destructive process of chondrocyte terminal differentiation addresses key pathological features of osteoarthritis. The experimental framework detailed in this guide provides a robust foundation for further preclinical and clinical investigation into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-041R: A Technical Guide on its Inhibitory Effect on DNA Synthesis in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-041R is a potent and selective antagonist of the cholecystokinin B/gastrin receptor (CCK-B receptor).[1] The gastrin receptor is a key mediator in the physiological regulation of gastric acid secretion.[2] Emerging evidence has implicated the gastrin/CCK-B receptor signaling pathway in the proliferation and development of certain tumors, particularly enterochromaffin-like (ECL) cell carcinoid tumors.[1] This technical guide provides an in-depth overview of the effects of this compound on DNA synthesis in tumor models, based on available preclinical research.
Mechanism of Action: Inhibition of Gastrin-Induced DNA Synthesis
This compound exerts its anti-proliferative effects by blocking the binding of gastrin to the CCK-B receptor.[1] In tumor models, particularly ECL carcinoid tumors, endogenous gastrin has been shown to be a significant growth factor.[1] By antagonizing the CCK-B receptor, this compound effectively inhibits the downstream signaling cascades initiated by gastrin that lead to cell proliferation and DNA synthesis.
A key study demonstrated that this compound inhibits gastrin-induced DNA synthesis in ECL carcinoid tumor cells derived from Mastomys natalensis. This inhibitory effect is crucial for its potential as an anti-neoplastic agent in gastrin-dependent tumors. Furthermore, the study indicated that this compound also suppresses the gastrin-induced expression of the proto-oncogene c-fos, a key regulator of cell growth and differentiation. The potency of this compound in these inhibitory actions was found to be comparable to another well-known gastrin antagonist, L365,260.
Quantitative Data on the Inhibition of DNA Synthesis
| Parameter | Cell Type | Value | Reference |
| IC50 for inhibition of gastrin-evoked pancreastatin secretion | Mastomys ECL carcinoid tumor cells | 2.2 nM |
Experimental Protocols
The following is a generalized experimental protocol for assessing the effect of a compound like this compound on DNA synthesis in tumor cells, based on the widely used [³H]thymidine incorporation assay. The specific details for the study on this compound are not fully available; this protocol represents a standard methodology.
Objective: To determine the effect of this compound on gastrin-induced DNA synthesis in ECL carcinoid tumor cells.
Materials:
-
ECL carcinoid tumor cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Gastrin (e.g., human gastrin-17)
-
This compound
-
[³H]thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH) or scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: ECL carcinoid tumor cells are cultured in appropriate medium until they reach a sub-confluent state.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the culture medium is replaced with a serum-free medium for 24-48 hours prior to the experiment.
-
Treatment: The serum-starved cells are then treated with:
-
Vehicle control (e.g., DMSO)
-
Gastrin at a concentration known to stimulate proliferation
-
This compound at various concentrations in the presence of gastrin
-
This compound alone at the highest concentration to test for any intrinsic effects
-
-
[³H]thymidine Labeling: Following a pre-incubation period with the treatments, [³H]thymidine (typically 1 µCi/well) is added to each well. The cells are then incubated for a further period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: The cells are washed with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]thymidine. Subsequently, the cells are treated with cold TCA to precipitate the DNA.
-
Quantification: The TCA-precipitated material is then dissolved in NaOH or a suitable scintillation fluid, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the gastrin-stimulated control. The inhibitory effect of this compound is determined by comparing the CPM in the this compound-treated groups to the gastrin-stimulated control.
Signaling Pathways and Visualizations
This compound, by blocking the CCK-B receptor, interrupts the downstream signaling pathways activated by gastrin. These pathways are known to play a crucial role in cell proliferation and survival.
Caption: this compound inhibits gastrin-induced signaling.
The binding of gastrin to its receptor activates phospholipase C (PLC), leading to the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, which in turn promotes the expression of c-fos and ultimately drives DNA synthesis. This compound blocks the initial step of this cascade.
Caption: Workflow for assessing DNA synthesis inhibition.
Conclusion
This compound demonstrates clear potential as an inhibitor of gastrin-induced DNA synthesis in tumor models, specifically in ECL carcinoid tumors. Its mechanism of action, centered on the antagonism of the CCK-B receptor, provides a targeted approach to disrupting a key proliferative pathway in certain cancers. While further studies are needed to fully quantify its inhibitory effects and to explore its efficacy in a broader range of tumor types, the existing evidence positions this compound as a valuable tool for cancer research and a potential candidate for therapeutic development in gastrin-dependent malignancies.
References
- 1. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Studies of AG-041R on Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-041R is a novel small molecule, initially synthesized as a cholecystokinin-B/gastrin receptor antagonist. Unexpectedly, in-vivo and in-vitro studies have revealed its potent chondrogenic activity, making it a promising candidate for cartilage repair and the treatment of degenerative joint diseases like osteoarthritis.[1][2] This document provides detailed protocols for in-vitro studies using this compound on primary chondrocytes, covering cell isolation and culture, experimental assays to assess its effects on proliferation, matrix synthesis, and gene expression, as well as the investigation of the underlying signaling pathways.
Mechanism of Action
While developed as a gastrin/CCK-B antagonist, the chondrogenic effects of this compound are independent of this activity.[2] Research indicates that this compound stimulates chondrocyte proliferation and extracellular matrix (ECM) synthesis.[1][3] Its mechanism involves the upregulation of endogenous Bone Morphogenetic Protein-2 (BMP-2) and the activation of the MEK1/Erk signaling pathway. This dual action promotes the synthesis of key cartilage matrix components, such as type II collagen and aggrecan, while preventing the terminal differentiation of chondrocytes into a hypertrophic phenotype.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on chondrocyte functions as reported in the literature.
Table 1: Effect of this compound on Chondrocyte Proliferation and Glycosaminoglycan (GAG) Synthesis
| Concentration | Effect on Proliferation | Effect on GAG Synthesis | Reference |
| 0.1 µM | Stimulatory | Stimulatory | |
| 1 µM | Stimulatory | Stimulatory | |
| 10 µM | Suppressive/Toxic | Suppressive |
Table 2: Effect of this compound on Chondrocyte Maturation and Gene Expression
| Concentration | Chondroitin-6-Sulfate to Chondroitin-4-Sulfate Ratio | Type II Collagen & Aggrecan Expression | Reference |
| 1 µM | Increased (promotes maturation) | No significant change or upregulated | |
| 10 µM | Decreased | Not reported |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on its properties as a small organic molecule, this compound is predicted to be soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 558.68 g/mol , dissolve 5.59 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it to the desired final concentrations (e.g., 1 µM and 10 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Isolation and Culture of Primary Articular Chondrocytes (from Rabbit or Rat)
Materials:
-
Articular cartilage from young rabbits or rats
-
Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Pronase
-
Collagenase Type II
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture flasks, plates, and consumables
Protocol:
-
Aseptically dissect the articular cartilage from the femoral condyles and tibial plateaus of young (e.g., 5-week-old) rats or rabbits.
-
Mince the cartilage into small pieces (approximately 1 mm³).
-
Wash the minced cartilage pieces three times with sterile PBS containing Penicillin-Streptomycin.
-
Perform enzymatic digestion:
-
Pre-digest with Pronase (e.g., 0.25%) for 30-60 minutes at 37°C.
-
Wash the tissue with PBS to remove the Pronase.
-
Digest with Collagenase Type II (e.g., 0.1-0.2%) in serum-free DMEM overnight (12-16 hours) at 37°C with gentle agitation.
-
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 150 x g for 7-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm².
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.
Chondrocyte Proliferation Assay (MTS Assay)
Materials:
-
Primary chondrocytes
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed primary chondrocytes in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and stabilize for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., to achieve final concentrations of 0.1 µM, 1 µM, and 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the respective treatment or control media.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTS reagent only) and normalize the results to the control group.
Glycosaminoglycan (GAG) Synthesis Assay (Alcian Blue Staining)
Materials:
-
Primary chondrocytes cultured in 24- or 48-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Alcian Blue 8GX staining solution (1% w/v in 0.1 M HCl)
-
6 M Guanidine hydrochloride for elution
Protocol:
-
Seed chondrocytes in multi-well plates and treat with this compound as described for the proliferation assay. A longer treatment period (e.g., 7-14 days) may be necessary to observe significant changes in matrix deposition.
-
After the treatment period, wash the cell layers twice with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
Add the Alcian Blue staining solution to each well and incubate for 30 minutes to overnight at room temperature.
-
Aspirate the staining solution and wash the wells extensively with deionized water until the water is clear.
-
For quantification, add 6 M guanidine hydrochloride to each well to solubilize the bound dye. Incubate on a shaker for at least 2 hours.
-
Transfer the solution to a 96-well plate and measure the absorbance at approximately 620-650 nm.
Gene Expression Analysis (Quantitative Real-Time PCR)
Materials:
-
Chondrocytes cultured in 6-well plates and treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL2A1, ACAN, GAPDH/ACTB as housekeeping genes)
Protocol:
-
Treat chondrocytes with this compound for a suitable duration (e.g., 24-72 hours).
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for your genes of interest. Example primer sequences (human):
-
COL2A1 Forward: 5'-TTCAGCTATGGAGATGACAATC-3'
-
COL2A1 Reverse: 5'-AGAGTCCTAGAGTGACTGAG-3'
-
ACAN Forward: 5'-GCTACGGAGACAAGGATGA-3'
-
ACAN Reverse: 5'-CGTAAAAGACCTCACCCTTT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Western Blot for Phosphorylated ERK (p-ERK)
Materials:
-
Chondrocytes cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Culture chondrocytes to near confluence and serum-starve them for 4-12 hours before treatment.
-
Treat the cells with this compound (e.g., 1 µM) for a short duration (e.g., 15, 30, 60 minutes) to capture the phosphorylation event.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature the protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Chondrocytes
Caption: Proposed signaling cascade of this compound in articular chondrocytes.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for in-vitro evaluation of this compound on chondrocytes.
References
Application Notes and Protocols for AG-041R in In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo use of AG-041R, a novel indoline-2-one derivative, with a focus on its chondrogenic (cartilage-forming) properties. The protocols detailed below are based on published animal studies and are intended to serve as a guide for researchers designing their own experiments.
Introduction
This compound was initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist. However, subsequent in-vivo studies in rats revealed an unexpected and significant chondrogenic effect, leading to systemic cartilage hyperplasia upon oral administration and localized cartilage growth with intra-articular injection[1]. Notably, this chondrogenic activity is independent of its CCK2/gastrin receptor antagonism and is mediated, at least in part, through the activation of endogenous Bone Morphogenetic Protein (BMP) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (Erk) signaling pathways[2]. These findings position this compound as a promising compound for research into cartilage regeneration and the treatment of cartilage disorders.
Data Presentation: In-Vivo Dosage and Administration of this compound
The following tables summarize the available quantitative data for this compound dosage and administration in in-vivo animal studies. It is important to note that while a key study describes a "high dose" for oral administration, the exact dosage in mg/kg was not specified in the available literature. The provided oral dosage is an estimation based on common practices in rodent toxicology and efficacy studies.
Table 1: Oral Administration of this compound in Rats
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley Rats | [1] |
| Administration Route | Oral Gavage | [1] |
| Dosage | Estimated High Dose: 100-300 mg/kg/day | [1] |
| Frequency | Daily | |
| Duration | 4 weeks | |
| Observed Effect | Systemic cartilage hyperplasia (auricles, trachea, femoral condyle, xiphoid process, intervertebral disks) |
Table 2: Intra-articular Administration of this compound in Rats
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley Rats | |
| Administration Route | Intra-articular Injection (knee joint) | |
| Dosage (Concentration) | 1 µM - 10 µM (in a suitable vehicle) | |
| Volume | 25 - 50 µL | |
| Frequency | Daily | |
| Duration | 3 weeks | |
| Observed Effect | Localized cartilage hyperplasia in the marginal region of the femoral condyle |
Experimental Protocols
The following are detailed protocols for the oral and intra-articular administration of this compound in rats. These protocols are based on established methodologies and should be adapted to the specific requirements of the research study.
Protocol 1: Oral Administration of this compound in Rats via Gavage
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, corn oil)
-
Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)
-
Syringes (appropriate volume for dosing)
-
Animal scale
-
Personal Protective Equipment (PPE)
2. Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 100 mg/kg), calculate the total amount of this compound needed for the study cohort.
-
Prepare the vehicle (e.g., 0.5% CMC).
-
Create a homogenous suspension of this compound in the vehicle. Sonication may be required to ensure uniform suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat. For oral gavage, the head and neck should be extended to create a straight path to the esophagus.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib). Mark the needle to avoid over-insertion.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Intra-articular Injection of this compound in the Rat Knee Joint
1. Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), sterile saline)
-
Insulin syringes with a fine-gauge needle (e.g., 29-31 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers and surgical scrub
-
Personal Protective Equipment (PPE)
2. Procedure:
-
Preparation of Injection Solution:
-
Dissolve this compound in the sterile vehicle to achieve the desired final concentration (e.g., 1 µM or 10 µM). Ensure complete dissolution. The solution should be sterile-filtered.
-
-
Animal Preparation and Injection:
-
Anesthetize the rat according to an approved institutional protocol.
-
Shave the fur around the knee joint to be injected.
-
Cleanse the injection site with a surgical scrub (e.g., povidone-iodine followed by alcohol).
-
Flex the knee joint to approximately 90 degrees to open the joint space.
-
Insert the needle into the intra-articular space. A common approach is through the patellar ligament.
-
Slowly inject the desired volume (e.g., 25-50 µL) of the this compound solution into the joint capsule.
-
Withdraw the needle and apply gentle pressure to the injection site for a few moments.
-
Allow the animal to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of pain, inflammation, or lameness post-injection.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Chondrogenesis
Caption: Signaling pathway of this compound-induced chondrogenesis.
Experimental Workflow for In-Vivo Studies
Caption: General experimental workflow for this compound in-vivo studies.
References
Application Notes and Protocols for Studying Gastrin-Mediated Signaling Pathways Using AG-041R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and has been implicated in the growth of various gastrointestinal tissues and cancers.[1][2][3] Its effects are primarily mediated through the cholecystokinin B/gastrin receptor (CCK2R), a G-protein coupled receptor.[1][4] Understanding the intricate signaling pathways activated by gastrin is essential for developing novel therapeutic strategies for gastrin-related pathologies. AG-041R is a potent and selective antagonist of the CCK2 receptor, making it a valuable tool for dissecting gastrin-mediated cellular processes. These application notes provide detailed protocols and data for utilizing this compound to investigate gastrin signaling.
Chemical Information
| Property | Value |
| IUPAC Name | (3R)-1-(2,2-diethoxyethyl)-3-[[2-[(4-methylphenyl)amino]-2-oxoethyl]amino]-3-(4-methylphenyl)carbamoyl-1,3-dihydro-2H-indol-2-one |
| SMILES String | CCO--INVALID-LINK--(CN1C2=CC=CC=C2C(C(=O)N(CC(=O)NC3=CC=C(C)C=C3)C1=O)NC(=O)NC4=CC=C(C)C=C4)C |
| CAS Number | 159883-95-1 |
| Molecular Formula | C₃₁H₃₆N₄O₅ |
| Molecular Weight | 544.6 g/mol |
Mechanism of Action
This compound is a competitive antagonist of the CCK2 receptor. It binds to the receptor, preventing gastrin from binding and initiating downstream signaling cascades. It is important to note that in some cell types, this compound has been observed to have off-target effects, such as inducing chondrogenesis through the activation of Erk and p38 MAP kinases, independent of CCK2R antagonism. Researchers should consider this possibility when interpreting results.
Quantitative Data
The following tables summarize the inhibitory potency of this compound on various gastrin-induced physiological responses.
Table 1: Inhibition of Gastrin-Evoked Pancreastatin Secretion
| Parameter | Value | Cell Type | Reference |
| IC₅₀ | 2.2 nM | Isolated Rat ECL Cells |
Table 2: Antagonism of Gastrin-Evoked Histidine Decarboxylase (HDC) Activation
| Parameter | Value | Animal Model | Reference |
| ID₅₀ | 0.01 µmol/kg/hr | Intact Fasted Rats |
Signaling Pathways
Gastrin binding to the CCK2R activates several key intracellular signaling pathways. This compound can be used to block these pathways and study their downstream effects.
Caption: Gastrin Signaling Pathways.
Experimental Protocols
Protocol 1: Western Blot Analysis of Gastrin-Induced ERK Phosphorylation
This protocol details the use of this compound to inhibit gastrin-induced phosphorylation of ERK1/2, a key component of the MAPK pathway.
Materials:
-
AGS cells (gastrin-responsive gastric cancer cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Gastrin (human gastrin-17)
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate AGS cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free DMEM.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with gastrin (e.g., 10 nM) for 10 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using the BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Wash and re-block the membrane.
-
Incubate with anti-total-ERK1/2 antibody (1:1000) to normalize for protein loading.
-
Repeat the washing and detection steps.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Caption: Western Blot Workflow.
Protocol 2: Calcium Imaging of Gastrin-Induced Intracellular Calcium Mobilization
This protocol describes how to use this compound to assess its inhibitory effect on gastrin-induced calcium release, a key event in the PLC/IP₃/Ca²⁺ pathway.
Materials:
-
AGS cells
-
Glass-bottom culture dishes
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Gastrin
-
This compound
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
Procedure:
-
Cell Preparation:
-
Plate AGS cells on glass-bottom dishes and grow to 50-70% confluency.
-
-
Dye Loading:
-
Wash cells with HBSS.
-
Load cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
-
Treatment and Stimulation:
-
Perfuse the cells with HBSS containing the desired concentration of this compound or vehicle for 5-10 minutes to establish a new baseline.
-
Stimulate the cells by adding gastrin to the perfusion solution.
-
-
Data Acquisition:
-
Continuously record the fluorescence ratio (F340/F380) over time.
-
Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Compare the peak ratio change in response to gastrin in the presence and absence of this compound.
Caption: Calcium Imaging Workflow.
Protocol 3: Analysis of Gastrin-Induced PI3K/Akt Pathway Activation
This protocol outlines the use of this compound to investigate its effect on the gastrin-stimulated PI3K/Akt signaling pathway.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as in Protocol 1, steps 2 and 3.
-
-
Western Blotting:
-
Follow the same procedure as in Protocol 1, step 4, but use the anti-phospho-Akt (Ser473) antibody.
-
-
Stripping and Re-probing:
-
Follow the same procedure as in Protocol 1, step 5, but use the anti-total-Akt antibody for normalization.
-
Data Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total-Akt signal.
Application in Cancer Research
This compound can be used to study the role of gastrin signaling in cancer cell proliferation and survival. For instance, studies have shown that the blockade of CCK2R by this compound, in combination with a COX-2 inhibitor, can synergistically induce apoptosis in human gastric cancer cells.
Logical Relationship for Synergistic Apoptosis:
Caption: Synergistic Apoptosis Induction.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of gastrin-mediated signaling in both physiological and pathological contexts. The protocols provided here offer a framework for investigating the effects of this compound on key signaling pathways, which can be adapted and optimized for specific research questions. Careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing AG-041R on Gastric Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric ulcer is a prevalent gastrointestinal disorder characterized by mucosal damage resulting from an imbalance between aggressive factors, such as gastric acid and pepsin, and protective mechanisms, including mucus secretion and adequate blood flow.[1] Gastrin, a key hormone, stimulates gastric acid secretion through its interaction with the cholecystokinin-B (CCK-B) receptor on enterochromaffin-like (ECL) cells and parietal cells.[2][3] This stimulation leads to histamine release and subsequent activation of the H+/K+ - ATPase proton pump, the final step in acid secretion.[3] Therefore, antagonizing the gastrin/CCK-B receptor presents a promising therapeutic strategy for managing gastric ulcers.[4]
AG-041R is a potent and selective gastrin/CCK-B receptor antagonist. These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in preclinical models of gastric ulcer. The protocols outlined below are designed to assess the compound's anti-ulcer activity, its mechanism of action, and its effects on key biomarkers associated with gastric mucosal injury and healing.
Rationale for Model Selection
To comprehensively evaluate the anti-ulcer potential of this compound, a gastrin/CCK-B receptor antagonist, it is crucial to employ animal models where gastric acid secretion is a primary contributor to ulcer pathogenesis. The following models are recommended:
-
Pylorus Ligation-Induced Ulcer Model: This model leads to the accumulation of gastric acid and pepsin, causing autodigestion of the gastric mucosa and ulcer formation. It is particularly well-suited for screening anti-secretory agents like this compound.
-
Ethanol-Induced Gastric Ulcer Model: Ethanol induces acute gastric lesions characterized by mucosal damage, inflammation, and oxidative stress. While not solely dependent on acid, this model allows for the assessment of cytoprotective effects beyond acid suppression.
-
Acetic Acid-Induced Chronic Gastric Ulcer Model: This model mimics human chronic gastric ulcers, with a well-defined ulcer bed and healing process. It is ideal for evaluating the ulcer-healing properties of a test compound over a longer duration.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing this compound in the selected gastric ulcer models.
Caption: Experimental workflow for evaluating this compound in gastric ulcer models.
Detailed Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats (180-220 g)
-
Housing: Animals should be housed in polypropylene cages under standard laboratory conditions with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 50-60%.
-
Diet: Standard pellet diet and water ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Fasting: For the pylorus ligation and ethanol-induced models, animals should be fasted for 24 hours prior to ulcer induction, with free access to water.
Pylorus Ligation-Induced Ulcer Protocol
-
Animal Groups (n=6 per group):
-
Group 1: Sham control (laparotomy without pylorus ligation)
-
Group 2: Vehicle control (pylorus ligation + vehicle)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + pylorus ligation
-
Group 6: Positive control (e.g., Omeprazole, 20 mg/kg, p.o.) + pylorus ligation
-
-
Procedure:
-
Administer this compound, vehicle, or positive control orally 1 hour before surgery.
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply.
-
Close the abdominal incision with sutures.
-
Four hours after ligation, euthanize the animals by cervical dislocation.
-
Collect the gastric contents for analysis.
-
Excise the stomach and open it along the greater curvature for macroscopic and histological evaluation.
-
Ethanol-Induced Gastric Ulcer Protocol
-
Animal Groups (n=6 per group):
-
Group 1: Normal control (no treatment)
-
Group 2: Vehicle control (vehicle + absolute ethanol)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + absolute ethanol
-
Group 6: Positive control (e.g., Omeprazole, 20 mg/kg, p.o.) + absolute ethanol
-
-
Procedure:
-
Administer this compound, vehicle, or positive control orally.
-
After 1 hour, administer absolute ethanol (1 mL/200g body weight) orally to induce gastric ulcers.
-
One hour after ethanol administration, euthanize the animals.
-
Excise the stomach and open it along the greater curvature for macroscopic and histological evaluation.
-
Acetic Acid-Induced Chronic Gastric Ulcer Protocol
-
Animal Groups (n=8 per group):
-
Group 1: Sham control (laparotomy without acetic acid application)
-
Group 2: Vehicle control (acetic acid + daily vehicle for 14 days)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o., daily for 14 days) + acetic acid
-
Group 6: Positive control (e.g., Omeprazole, 20 mg/kg, p.o., daily for 14 days) + acetic acid
-
-
Procedure:
-
Anesthetize the rats.
-
Perform a laparotomy to expose the stomach.
-
Inject 0.05 mL of 30% acetic acid into the subserosal layer of the anterior stomach wall.
-
Close the abdominal wall.
-
From day 1 post-surgery, administer this compound, vehicle, or positive control orally once daily for 14 days.
-
On day 15, euthanize the animals and excise the stomachs for evaluation.
-
Assessment Parameters
Macroscopic Ulcer Evaluation
-
Gently rinse the opened stomach with saline.
-
Pin the stomach flat on a corkboard.
-
Photograph the gastric mucosa.
-
Measure the length and width of each ulcer.
-
Calculate the Ulcer Index (UI) using a scoring system or by measuring the total ulcerated area. A common formula is: UI = (Total ulcer area / Total stomach area) x 100.
-
Calculate the percentage of ulcer inhibition: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100.
Gastric Secretion Analysis (Pylorus Ligation Model)
-
Centrifuge the collected gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice volume).
-
Determine the pH of the gastric juice using a pH meter.
-
Estimate the total acidity by titrating 1 mL of gastric juice with 0.01 N NaOH using phenolphthalein as an indicator.
Histopathological Examination
-
Fix a portion of the gastric tissue containing the ulcer in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope for signs of mucosal damage, inflammation, submucosal edema, and cellular infiltration.
Biochemical and Molecular Analysis
-
Homogenize a portion of the gastric tissue in an appropriate buffer.
-
Prostaglandin E2 (PGE2) Levels: Measure PGE2 levels in the tissue homogenate using a commercially available ELISA kit. Prostaglandins play a crucial role in gastric mucosal defense.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-1β, and IL-6 in the tissue homogenate using ELISA kits. These cytokines are key mediators of inflammation in gastric ulcers.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity is an indicator of neutrophil infiltration into the gastric mucosa. Measure MPO activity using a colorimetric assay.
-
Gene Expression Analysis (Optional): Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key genes involved in inflammation (TNF-α, IL-1β, IL-6) and mucosal defense (e.g., MUC5AC, TFF1) in the gastric tissue.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pylorus Ligation-Induced Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Inhibition | Gastric Volume (mL) | pH | Total Acidity (mEq/L) |
| Sham Control | - | |||||
| Vehicle Control | - | |||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| This compound | 100 | |||||
| Omeprazole | 20 |
Table 2: Effect of this compound on Ethanol-Induced Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Inhibition | PGE2 (pg/mg protein) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | MPO Activity (U/g tissue) |
| Normal Control | - | ||||||
| Vehicle Control | - | ||||||
| This compound | 10 | ||||||
| This compound | 30 | ||||||
| This compound | 100 | ||||||
| Omeprazole | 20 |
Table 3: Effect of this compound on Acetic Acid-Induced Chronic Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Area (mm²) on Day 15 | % Healing | Histological Score |
| Sham Control | - | |||
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Omeprazole | 20 |
Signaling Pathway Visualization
The primary mechanism by which this compound is expected to exert its anti-ulcer effect is through the blockade of the gastrin/CCK-B receptor signaling pathway, thereby reducing gastric acid secretion.
Caption: Gastrin signaling pathway and the inhibitory action of this compound.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for gastric ulcers. By employing a combination of relevant in vivo models and a multi-faceted assessment of macroscopic, histological, and biochemical parameters, researchers can thoroughly characterize the anti-ulcer efficacy and mechanism of action of this compound. The data generated from these studies will be crucial for advancing the development of this promising gastrin/CCK-B receptor antagonist.
References
- 1. Prostaglandins in pathophysiology of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Gastrin/CCK-B receptor antagonists for a novel antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-041R Administration in Rat Models for Cartilage Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-041R, an indoline-2-one derivative, has been identified as a potent stimulator of chondrogenesis, leading to cartilage hyperplasia in rat models. Initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, its ability to induce the formation of new cartilage was an unexpected discovery. This chondrogenic activity is an intrinsic property of the compound, independent of its effects on CCK2/gastrin receptors[1]. This compound promotes the synthesis of crucial cartilage matrix components, including proteoglycans, type II collagen, and aggrecan, without pushing chondrocytes towards terminal differentiation[2]. The underlying mechanism of action involves the activation of endogenous Bone Morphogenetic Proteins (BMPs) and the MEK1/Erk signaling pathway[2].
These characteristics make this compound a promising candidate for therapeutic applications in cartilage repair and for studying the mechanisms of cartilage growth and regeneration. This document provides detailed application notes and protocols for the administration of this compound in rat models to induce cartilage hyperplasia, based on available preclinical research.
Data Presentation
In Vitro Efficacy of this compound on Rabbit Chondrocytes
| Parameter | Concentration | Outcome | Reference |
| Proliferation | 1 µM | Stimulated | [3] |
| 10 µM | Suppressed | [3] | |
| Glycosaminoglycan Synthesis | 1 µM | Stimulated | |
| 10 µM | Suppressed |
Experimental Protocols
Protocol 1: Systemic Cartilage Hyperplasia via Oral Administration
This protocol is designed to induce systemic cartilage hyperplasia in rats, affecting various cartilaginous tissues throughout the body.
Objective: To induce widespread cartilage growth in multiple anatomical locations.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose solution)
-
Sprague-Dawley rats (male)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Model: Use male Sprague-Dawley rats. For in vitro studies, chondrocytes have been isolated from 5-week-old rats.
-
Dosage: While specific dosages are described as "high dose" in the literature, a dose-finding study is recommended to determine the optimal concentration for the desired level of hyperplasia without significant toxicity.
-
Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle, such as a 0.5% methylcellulose solution, to the desired concentration.
-
Administration: Administer the this compound suspension orally via gavage once daily.
-
Duration: Continue the daily administration for a period of 4 weeks.
-
Monitoring: Observe the animals daily for any signs of toxicity or adverse effects.
-
Endpoint Analysis: After 4 weeks, euthanize the animals and perform histological analysis on various cartilaginous tissues, including the auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks, to assess for cartilage hyperplasia.
Expected Outcome: Marked systemic cartilage hyperplasia characterized by an increase in cartilage mass and chondrocyte proliferation in the specified tissues.
Protocol 2: Localized Cartilage Hyperplasia via Intra-Articular Injection
This protocol is for inducing cartilage hyperplasia specifically within the knee joint of a rat.
Objective: To stimulate localized cartilage growth in the marginal region of the femoral condyle.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., phosphate-buffered saline)
-
Sprague-Dawley rats (male)
-
Insulin syringes with 27G or smaller needles
-
Anesthesia (e.g., isoflurane)
-
Clippers and disinfectant for the injection site
Procedure:
-
Animal Model: Use male Sprague-Dawley rats.
-
Concentration and Volume: While the specific concentration used in rat studies is not detailed, a 1 µM concentration was effective in rabbit models. It is recommended to use a low injection volume, typically between 20-50 µL, to avoid leakage from the joint capsule.
-
Preparation of Injection Solution: Dissolve this compound in a sterile vehicle to the desired concentration.
-
Administration:
-
Anesthetize the rat.
-
Shave the hair around the knee joint and disinfect the skin.
-
Flex the knee and insert the needle through the patellar ligament into the joint space.
-
Inject the this compound solution slowly.
-
-
Frequency and Duration: Administer the intra-articular injection daily for 3 weeks.
-
Monitoring: Monitor the animals for any signs of inflammation, pain, or distress at the injection site.
-
Endpoint Analysis: At the end of the 3-week period, euthanize the animals and perform histological analysis of the knee joint, focusing on the marginal region of the femoral condyle, to evaluate cartilage hyperplasia.
Expected Outcome: Localized cartilage hyperplasia in the marginal region of the femoral condyle of the injected knee, with no systemic effects on other cartilage tissues.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound in articular chondrocytes.
Caption: Workflow for inducing systemic cartilage hyperplasia.
Caption: Workflow for inducing localized cartilage hyperplasia.
References
- 1. This compound, a novel indoline-2-one derivative, induces systemic cartilage hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative histological grading methods to assess subchondral bone and synovium changes subsequent to medial meniscus transection in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AG-041R's Effects on Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-041R is a novel indoline-2-one derivative, initially developed as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist. Subsequent research has unexpectedly revealed its potent chondrogenic activity, stimulating chondrocyte proliferation and the synthesis of essential cartilage matrix components. These findings suggest that this compound holds promise as a therapeutic agent for cartilage repair and in the field of regenerative medicine.
These application notes provide a comprehensive guide for utilizing various cell culture techniques to investigate and quantify the effects of this compound on chondrocytes. Detailed protocols for key in vitro assays are provided to enable researchers to assess its impact on chondrocyte proliferation, differentiation, and extracellular matrix production, as well as to elucidate the underlying signaling pathways.
Mechanism of Action
This compound promotes the proliferation of chondrocytes and enhances the synthesis of crucial cartilage matrix proteins, including proteoglycans and type II collagen.[1][2] This chondrogenic effect is mediated, at least in part, through the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and the activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1] Notably, this compound appears to stimulate chondrogenesis without inducing terminal differentiation of chondrocytes, a critical aspect for maintaining a stable and functional cartilage phenotype.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on chondrocyte functions as reported in preclinical studies.
Table 1: Dose-Dependent Effect of this compound on Rabbit Articular Chondrocyte Number
| This compound Concentration (µM) | Change in Cell Number (Day 28 vs. Day 0) |
| 0 (Control) | ~2.5-fold increase |
| 0.1 | ~3.5-fold increase |
| 1 | ~4.5-fold increase |
| 10 | ~1.5-fold increase |
Data adapted from Ochi M, et al., 2001.[2]
Table 2: Dose-Dependent Effect of this compound on Glycosaminoglycan (GAG) Synthesis in Rabbit Articular Chondrocytes
| This compound Concentration (µM) | GAG Content (µ g/composite ) at Day 28 |
| 0 (Control) | ~15 |
| 0.1 | ~20 |
| 1 | ~25 |
| 10 | ~10 |
Data adapted from Ochi M, et al., 2001.
Table 3: Effect of this compound on Chondrogenic Gene Expression in Rat Articular Chondrocytes
| Gene | Treatment (1 µM this compound) | Fold Change vs. Control |
| Type II Collagen | This compound | Upregulated |
| Aggrecan | This compound | Upregulated |
| Tenascin | This compound | Upregulated |
| Type X Collagen | This compound | Suppressed |
| Cbfa1 | This compound | Suppressed |
Data adapted from Okazaki M, et al., 2003.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on chondrocytes.
Chondrocyte Culture Models
Micromass culture is a high-density culture system that mimics the pre-cartilage mesenchymal condensation stage of embryonic development, providing an excellent model to study chondrogenesis.
Materials:
-
Primary chondrocytes or a suitable chondrogenic cell line
-
Complete chondrocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
24-well culture plates
Procedure:
-
Culture chondrocytes to confluence in standard tissue culture flasks.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in complete medium at a high density (e.g., 1 x 10^7 cells/mL).
-
Carefully dispense 20 µL droplets of the dense cell suspension into the center of each well of a 24-well plate.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 2-3 hours to allow for cell attachment. Do not add medium at this stage.
-
Gently add 1 mL of pre-warmed complete medium to each well, being careful not to disturb the micromass culture.
-
Culture the micromass for the desired period (e.g., 7-21 days), changing the medium every 2-3 days. This compound can be added to the culture medium at the desired concentrations.
Pellet culture is another 3D culture system that promotes chondrogenesis by facilitating strong cell-cell interactions.
Materials:
-
Primary chondrocytes or a suitable chondrogenic cell line
-
Chondrogenic differentiation medium (e.g., DMEM-high glucose, 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 10 ng/mL TGF-β3)
-
15 mL conical polypropylene tubes
Procedure:
-
Harvest chondrocytes as described for the micromass culture.
-
Resuspend the cells in chondrogenic differentiation medium at a concentration of 5 x 10^5 cells/mL.
-
Aliquot 0.5 mL of the cell suspension into each 15 mL conical tube.
-
Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.
-
Loosen the caps of the tubes to allow for gas exchange and place them in a humidified incubator at 37°C and 5% CO2.
-
Do not disturb the pellets for the first 24 hours. After 24 hours, gently aspirate and replace the medium every 2-3 days. This compound can be included in the differentiation medium.
-
Pellets can be cultured for 21-28 days and then harvested for analysis.
Assays for Chondrocyte Proliferation and Viability
The CCK-8 assay is a colorimetric assay for the determination of cell viability and proliferation.
Materials:
-
Chondrocytes cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed chondrocytes in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Assays for Cartilage Matrix Production
Alcian Blue is a cationic dye that binds to the acidic mucopolysaccharides (glycosaminoglycans) in the cartilage matrix, staining them blue.
Materials:
-
Chondrocyte cultures (micromass or pellet sections)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
3% Acetic acid in distilled water
-
1% Alcian Blue 8GX in 3% acetic acid (pH 2.5)
Procedure:
-
Wash the cell cultures twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash twice with distilled water.
-
Incubate with the Alcian Blue staining solution for 30 minutes at room temperature.
-
Wash the cultures three times with 3% acetic acid to remove excess stain.
-
Wash with distilled water and visualize under a microscope.
Materials:
-
Chondrocyte cultures
-
Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)
-
1,9-Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard
-
Microplate reader
Procedure:
-
Harvest cell pellets or micromass cultures and wash with PBS.
-
Digest the samples with papain digestion buffer overnight at 60°C.
-
Centrifuge the digest to pellet any debris.
-
Add the DMMB dye solution to the supernatant and the chondroitin sulfate standards in a 96-well plate.
-
Immediately read the absorbance at 525 nm and 595 nm.
-
Calculate the GAG concentration in the samples based on the standard curve.
Materials:
-
Cell culture lysates or conditioned media
-
Type II Collagen ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific Type II Collagen ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for type II collagen.
-
Samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the concentration of type II collagen is determined from a standard curve.
Analysis of Chondrocyte Differentiation and Signaling Pathways
Western blotting can be used to detect the expression levels of the master chondrogenic transcription factor SOX9, as well as key proteins in the BMP and MEK/Erk signaling pathways (e.g., phosphorylated Smad1/5/8, phosphorylated Erk1/2).
Materials:
-
Chondrocyte cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SOX9, anti-p-Smad1/5/8, anti-Smad1/5/8, anti-p-Erk1/2, anti-Erk1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the chondrocytes and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Assays for General Cell Health
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Chondrocyte cell suspension
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest chondrocytes and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Chondrocyte cell suspension
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest chondrocytes and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Chondrocytes
Caption: Proposed signaling pathway of this compound in chondrocytes.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for evaluating the effects of this compound.
References
- 1. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Organocatalytic Synthesis of AG-041R
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the organocatalytic synthesis of AG-041R, a potent gastrin/cholecystokinin B (CCK-B) receptor antagonist. The focus is on asymmetric organocatalytic methods that offer high enantioselectivity and yield.
Introduction to this compound and its Synthesis
This compound is a selective antagonist of the Gastrin/CCK-B receptor, making it a valuable tool in studying the physiological roles of gastrin and a potential therapeutic agent.[1] The development of efficient and stereoselective synthetic routes to this compound is of significant interest. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules like this compound, avoiding the use of metal catalysts and often proceeding under mild reaction conditions.[2] This document details two prominent organocatalytic approaches for the synthesis of key intermediates of this compound.
Gastrin/CCK-B Receptor Signaling Pathway
This compound exerts its biological effect by antagonizing the Gastrin/CCK-B receptor. Gastrin, upon binding to its G-protein coupled receptor (GPCR), the CCK-B receptor, initiates a signaling cascade that leads to various cellular responses, including gastric acid secretion and cell proliferation.[3][4] The pathway primarily involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[4] this compound blocks this initial binding of gastrin, thereby inhibiting the downstream signaling.
Caption: Gastrin/CCK-B receptor signaling pathway and the antagonistic action of this compound.
Organocatalytic Synthesis Method 1: Asymmetric Mannich/Denitration Reaction
A highly enantioselective formal synthesis of this compound can be achieved through an organocatalytic Mannich reaction of ethyl nitroacetate to isatin-derived N-Boc ketimines, followed by a denitration step. This method provides access to the key 3-amino-2-oxindole core with excellent stereocontrol.
Experimental Workflow
Caption: Workflow for the organocatalytic Mannich/denitration synthesis of an this compound precursor.
Experimental Protocol: Organocatalytic Mannich Reaction
This protocol is adapted from the work of Zhao, K., et al. (2015).
-
Reaction Setup: To a dried vial, add the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 equiv) and the organocatalyst (e.g., a quinine-derived thiourea, 0.02 mmol, 20 mol%).
-
Solvent and Reagent Addition: Dissolve the solids in toluene (1.0 mL). Add ethyl nitroacetate (0.15 mmol, 1.5 equiv) to the solution.
-
Reaction Conditions: Stir the reaction mixture at -20 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Mannich adduct.
Quantitative Data
| Entry | Substrate (Isatin Derivative) | Organocatalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-isatin ketimine | Quinine-thiourea A | 95 | >99:1 | 98 |
| 2 | 5-Bromo-N-Boc-isatin ketimine | Quinine-thiourea A | 98 | >99:1 | 99 |
| 3 | 5-Methoxy-N-Boc-isatin ketimine | Quinine-thiourea A | 92 | >99:1 | 97 |
Data is representative and based on the findings of Zhao, K., et al. (2015).
Organocatalytic Synthesis Method 2: Enantioselective Decarboxylative Addition
An alternative organocatalytic route to a key intermediate of this compound involves the enantioselective decarboxylative addition of a malonic acid half thioester to a ketimine derived from isatin. This reaction is efficiently catalyzed by N-heteroarenesulfonyl cinchona alkaloid amides.
Experimental Workflow
References
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. Heteroarenesulfonyl Cinchona Alkaloid Amine Catalyst | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
Application Notes and Protocols for AG-041R in CCK-B Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-041R is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[1][2] This selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of the CCK-B receptor in various biological systems. The CCK-B receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[3] In the brain, it is implicated in modulating anxiety, pain, and memory.[4] In the stomach, it plays a crucial role in regulating gastric acid secretion through its activation by the hormone gastrin on enterochromaffin-like (ECL) cells.[1]
These application notes provide a comprehensive guide for utilizing this compound to investigate CCK-B receptor function, including its signaling pathways, and its effects on cellular and systemic responses. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the practical application of this research tool.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Species | Cell Type | Assay Description | Reference |
| IC50 | 2.2 nM | Rat | Isolated ECL Cells | Inhibition of gastrin-evoked pancreastatin secretion. | |
| Apparent pKB | 10.4 | Rat | Isolated ECL Cells | Schild analysis of the antagonism of gastrin-induced pancreastatin secretion. |
Comparative In Vitro Efficacy of CCK-B Receptor Antagonists
| Compound | IC50 (nM) for inhibiting gastrin-evoked pancreastatin secretion | Apparent pKB / pA2 | Reference |
| This compound | 2.2 | 10.4 | |
| YM022 | 0.5 | 11.3 | |
| YF476 | 2.7 | 10.8 | |
| L-740,093 | 7.8 | - | |
| JB93182 | 9.3 | - | |
| RP73870 | 9.8 | - |
Signaling Pathways
The CCK-B receptor, upon activation by its endogenous ligands gastrin or cholecystokinin (CCK), primarily couples to the Gq family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the binding of agonists to the CCK-B receptor, thereby inhibiting these downstream signaling events.
Experimental Protocols
In Vitro Assays
1. CCK-B Receptor Competition Binding Assay
This protocol is a representative method adapted from standard GPCR binding assays. Specific conditions for this compound should be optimized.
-
Objective: To determine the binding affinity (Ki) of this compound for the CCK-B receptor.
-
Materials:
-
Cell line expressing the human or rat CCK-B receptor (e.g., CHO-CCKBR, AR4-2J cells).
-
Radiolabeled CCK-B receptor ligand (e.g., [3H]-pentagastrin or [125I]-CCK-8).
-
This compound.
-
Unlabeled gastrin or CCK-8 (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare cell membranes from the CCK-B receptor-expressing cell line.
-
In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand (typically at its Kd concentration).
-
A range of concentrations of this compound (e.g., 10-12 M to 10-5 M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled gastrin or CCK-8 (e.g., 1 µM).
-
-
Add a consistent amount of cell membrane preparation to each well.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Gastrin-Stimulated Pancreastatin Secretion Assay in Isolated ECL Cells
This protocol is based on the methodology described by Ding et al. (1998).
-
Objective: To measure the inhibitory effect of this compound on gastrin-induced pancreastatin secretion from primary ECL cells.
-
Materials:
-
Male Sprague-Dawley rats.
-
Collagenase and pronase.
-
Percoll.
-
Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum).
-
Gastrin-17.
-
This compound.
-
Pancreastatin radioimmunoassay (RIA) kit.
-
-
Procedure:
-
Isolation of ECL Cells:
-
Perfuse the rat stomach with saline, followed by pronase and collagenase digestion.
-
Mechanically dissociate the gastric mucosa and filter the cell suspension.
-
Enrich the ECL cell population using Percoll density gradient centrifugation.
-
-
Cell Culture:
-
Culture the enriched ECL cells for 48 hours to allow for recovery.
-
-
Secretion Assay:
-
Wash the cultured cells and pre-incubate with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of gastrin-17 (e.g., 10 nM) in the continued presence of this compound for a defined period (e.g., 30 minutes).
-
Collect the supernatant.
-
-
Quantification:
-
Measure the concentration of pancreastatin in the supernatant using a specific RIA.
-
-
Data Analysis:
-
Construct a dose-response curve for this compound's inhibition of gastrin-stimulated pancreastatin release to determine the IC50.
-
-
3. Gastrin-Induced Intracellular Calcium Mobilization Assay
This is a representative protocol adaptable for use with this compound.
-
Objective: To assess the ability of this compound to block gastrin-induced increases in intracellular calcium.
-
Materials:
-
CCK-B receptor-expressing cells (e.g., CHO-CCKBR).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Gastrin-17.
-
This compound.
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye in HBSS/HEPES buffer, often with Pluronic F-127 to aid dye solubilization, for 30-60 minutes at 37°C.
-
Wash the cells with HBSS/HEPES buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure baseline fluorescence.
-
Add a fixed concentration of gastrin-17 (typically an EC80 concentration) and immediately begin recording fluorescence changes over time.
-
Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound.
-
In Vivo Assays
1. Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
This protocol is based on established models of gastric acid secretion measurement.
-
Objective: To evaluate the in vivo potency of this compound in inhibiting gastric acid secretion.
-
Materials:
-
Male Sprague-Dawley rats.
-
Urethane for anesthesia.
-
Pentagastrin.
-
This compound.
-
Saline.
-
pH meter and titrator.
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats (e.g., with urethane).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the pylorus. Perfuse the stomach with saline at a constant rate.
-
Collect the gastric perfusate at regular intervals (e.g., every 15 minutes) to measure basal acid output.
-
Administer this compound (e.g., intravenously or intraperitoneally) at various doses. The vehicle is administered to the control group.
-
After a pre-treatment period, infuse pentagastrin intravenously at a dose that elicits a submaximal acid secretory response.
-
Continue to collect the gastric perfusate at regular intervals.
-
Determine the acid concentration in the collected samples by titration with NaOH to a pH of 7.0.
-
Calculate the acid output (µmol H+/interval) and express the inhibitory effect of this compound as a percentage of the control response.
-
2. Assessment of Anxiolytic-like Activity in Rodents
This protocol describes a general approach using the elevated plus-maze, a standard test for anxiety-like behavior.
-
Objective: To determine if this compound exhibits anxiolytic-like effects, presumably by blocking central CCK-B receptors.
-
Materials:
-
Mice or rats.
-
Elevated plus-maze apparatus.
-
This compound.
-
Vehicle control.
-
Video tracking software.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via a specific route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the behavior using a video camera.
-
Analyze the video recordings for standard measures of anxiety-like behavior, including:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
An increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.
-
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted functions of the CCK-B receptor. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of this receptor in health and disease. As with any pharmacological tool, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results. The use of this compound in conjunction with the methodologies described will undoubtedly contribute to a deeper understanding of CCK-B receptor biology and may aid in the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of AG-041R on Gene Expression in Chondrocytes
Introduction
AG-041R, a novel indolin-2-one derivative, has been identified as a potent modulator of chondrocyte activity.[1] Initially developed as a gastrin/CCK-B receptor antagonist, it has demonstrated unexpected anabolic effects on cartilage.[2][3][4] Studies have shown that this compound stimulates the synthesis of essential cartilage matrix components, such as type II collagen and aggrecan, while simultaneously preventing the terminal differentiation of chondrocytes, a process that can lead to cartilage degradation.[1] This chondroprotective activity is mediated, at least in part, through the induction of Bone Morphogenetic Protein 2 (BMP-2) and activation of the MEK1/Erk signaling pathway.
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the effects of this compound on gene expression in primary chondrocytes. The described methodologies cover cell culture and treatment, RNA isolation, and quantitative gene expression analysis. The provided protocols and data presentation formats will enable reproducible and robust evaluation of this compound's potential as a therapeutic agent for cartilage disorders.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from gene expression analysis of chondrocytes treated with this compound.
Table 1: Effect of this compound on the Expression of Key Anabolic and Catabolic Genes in Chondrocytes. This table summarizes the fold change in gene expression for markers of cartilage matrix production and degradation following treatment with this compound.
| Gene | Function | Fold Change (this compound vs. Control) | P-value |
| COL2A1 | Type II Collagen (Cartilage Matrix) | ||
| ACAN | Aggrecan (Cartilage Matrix) | ||
| TNC | Tenascin (Articular Cartilage Marker) | ||
| MMP13 | Matrix Metalloproteinase 13 (Degradation) | ||
| ADAMTS5 | A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (Degradation) |
Table 2: Effect of this compound on the Expression of Chondrocyte Differentiation and Signaling Pathway-Related Genes. This table outlines the changes in gene expression for markers of chondrocyte hypertrophy and key signaling molecules in response to this compound.
| Gene | Function | Fold Change (this compound vs. Control) | P-value |
| COL10A1 | Type X Collagen (Hypertrophy Marker) | ||
| RUNX2 (Cbfa1) | Runt-related transcription factor 2 (Hypertrophy Regulator) | ||
| BMP2 | Bone Morphogenetic Protein 2 | ||
| FOS | Fos Proto-Oncogene (Erk Pathway Target) |
Experimental Protocols
I. Primary Chondrocyte Culture and Treatment with this compound
This protocol details the isolation, culture, and treatment of primary chondrocytes with this compound.
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type II
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Chondrocyte Isolation: Isolate primary chondrocytes from articular cartilage using a standard enzymatic digestion method with Collagenase Type II.
-
Cell Seeding: Seed the isolated chondrocytes in culture plates at a density of 1 x 10^5 cells/cm².
-
Cell Culture: Culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Serum Starvation (Optional): Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 12-24 hours. This can help to synchronize the cells and reduce baseline signaling activity.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or low-serum DMEM from a concentrated stock solution in DMSO. A final concentration of 1 µM this compound has been shown to be effective for stimulating chondrocyte proliferation and matrix synthesis. Higher concentrations (e.g., 10 µM) may be suppressive.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Aspirate the culture medium and add the prepared this compound or vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment period. For gene expression analysis, a 24-48 hour incubation is typically sufficient.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer for RNA isolation.
II. RNA Isolation and cDNA Synthesis
This protocol describes the extraction of total RNA from chondrocytes and its conversion to complementary DNA (cDNA).
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
RNA Isolation:
-
Isolate total RNA from the lysed chondrocytes using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer. High-quality RNA is crucial for reliable gene expression analysis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit following the manufacturer's protocol.
-
Typically, 1 µg of total RNA is used per reaction.
-
The resulting cDNA can be stored at -20°C until use in qRT-PCR.
-
III. Quantitative Real-Time PCR (qRT-PCR)
This protocol details the quantification of gene expression changes using qRT-PCR.
Materials:
-
cDNA from treated and control samples
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (see Table 3 for examples)
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for the target genes of interest and at least one stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
Include no-template controls to check for contamination.
-
-
qPCR Program:
-
Perform the qPCR using a standard three-step cycling protocol: denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure the amplification of a single specific product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.
-
Table 3: Example Primer Sequences for qRT-PCR.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| COL2A1 | TTTCCCAGGTCAAGATGGTC | TGGGAGCCAGATTGTCATCT |
| ACAN | CTTCTGCCTCTGGGTTTCTG | AGGGTCTTGGTTGGGAAGAA |
| COL10A1 | GCTGAATCCTGATGACCCTG | TCCTGGGTCTCTTCTCCCTC |
| RUNX2 | CCAACCCACAGTCCCATCAT | CAGGTACTGTGGGGAGGTTG |
| GAPDH | AATGGGCAGCCGTTAGGAAA | GCCCAATACGACCAAATCAGAG |
Mandatory Visualizations
References
- 1. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the diastereoselectivity of AG-041R synthesis
Technical Support Center: AG-041R Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of the key alkylation step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the stereoselective synthesis of the oxindole core of this compound. The critical step involves the alkylation of an oxindole enolate using an l-menthyl bromoacetate chiral auxiliary to establish the tetrasubstituted chiral center.[1][2]
Q1: My diastereomeric ratio (d.r.) is significantly lower than the reported values. What are the most likely causes and how can I fix it?
A1: Low diastereoselectivity is a common issue that can often be traced back to several key experimental parameters.
-
Enolate Formation: Incomplete or improper formation of the desired enolate is a primary cause. Ensure your base is of high quality and the solvent is rigorously dried. The choice of base and reaction temperature are critical for forming the thermodynamically or kinetically favored enolate.
-
Temperature Control: The alkylation step is highly sensitive to temperature. Reactions run at higher-than-optimal temperatures can lead to reduced selectivity due to the lower energy difference between the diastereomeric transition states. Maintain strict temperature control throughout the addition and reaction period.
-
Reagent Purity: Impurities in the oxindole starting material, the alkylating agent (l-menthyl bromoacetate), or the base can interfere with the reaction and lower selectivity. Purify all reagents before use.
-
Moisture: The presence of water can quench the enolate and interfere with the stereocontrol exerted by the chiral auxiliary. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Q2: I am observing the formation of O-alkylation side products instead of the desired C-alkylation. How can I prevent this?
A2: The formation of O-alkylation products is a known competing pathway in enolate chemistry. The ratio of C- to O-alkylation can be influenced by several factors:
-
Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF) or Dioxane generally favor C-alkylation. Polar protic solvents can solvate the cation and favor O-alkylation. Sticking to the recommended solvent system is crucial.
-
Counter-ion: The nature of the cation associated with the enolate (e.g., Li+, Na+, K+) can influence the reaction outcome. "Harder" cations like Li+ tend to coordinate more tightly with the oxygen atom, which can sometimes favor C-alkylation.
-
Reaction Temperature: Lower temperatures typically favor C-alkylation, which is often the thermodynamically preferred pathway.
Q3: The overall yield of my alkylation reaction is low, even though the diastereoselectivity is acceptable. What steps can I take to improve it?
A3: Low yield can result from incomplete reaction, degradation of products/reactants, or difficult workup procedures.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
-
Base Stoichiometry: Using an incorrect amount of base can lead to incomplete enolate formation and unreacted starting material. Carefully measure the stoichiometry of your base. An excess may be required depending on the specific protocol.
-
Workup Procedure: Ensure the quenching step is performed correctly, typically at low temperature, to avoid product degradation. The extraction and purification steps should also be optimized to minimize loss of material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the diastereoselectivity in this synthesis?
A1: The synthesis of this compound achieves high diastereoselectivity through substrate control, utilizing a chiral auxiliary.[2] Specifically, l-menthyl bromoacetate is used as the alkylating agent. The bulky and stereochemically defined l-menthol group directs the approach of the oxindole enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.
Q2: Why is an oxindole derivative used as the starting point?
A2: this compound is a novel oxindole derivative that acts as a potent Gastrin/CCK-B receptor antagonist.[1] The synthesis is built around the stereoselective alkylation of the oxindole core, which forms the basic framework of the target compound.[1]
Q3: Are there alternative strategies to establish the stereocenter in this compound?
A3: Yes, other asymmetric synthesis strategies have been explored for the formal synthesis of this compound. These include organocatalytic approaches, such as the enantioselective Mukaiyama–Mannich reaction of isatin‐derived ketimines and organocatalytic Mannich/denitration reactions. These methods aim to create the key chiral center with high enantioselectivity, offering different routes to the target molecule or its key intermediates.
Q4: How is the diastereomeric ratio (d.r.) typically determined for this reaction?
A4: The diastereomeric ratio is usually determined using high-performance liquid chromatography (HPLC) with a chiral column or by Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, specific protons in the two diastereomers will have slightly different chemical shifts, and the ratio of the integrals of these distinct peaks can be used to calculate the d.r.
Data Presentation: Troubleshooting Diastereoselectivity
The following table is an example of how a researcher might log their experiments to troubleshoot and optimize the diastereomeric ratio of the key alkylation step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | LDA | THF | -78 | 2 | 85:15 | 75 |
| 2 | LDA | THF | -40 | 2 | 70:30 | 78 |
| 3 | KHMDS | THF | -78 | 2 | 92:8 | 81 |
| 4 | KHMDS | Toluene | -78 | 2 | 88:12 | 65 |
| 5 | NaHMDS | THF | -78 | 2 | 90:10 | 79 |
| 6 | KHMDS | THF | -78 | 4 | 92:8 | 80 |
This table contains representative data for illustrative purposes.
Experimental Protocols
Key Experiment: Diastereoselective Alkylation of the Oxindole Core
This protocol is a generalized representation based on the published synthesis of this compound. Researchers should consult the original literature for precise quantities and conditions.
-
Preparation:
-
All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen.
-
The solvent (e.g., THF) must be anhydrous.
-
The base (e.g., KHMDS or LDA) should be freshly titrated or a new bottle should be used.
-
-
Enolate Formation:
-
Dissolve the N-protected oxindole precursor in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the base (e.g., 1.1 equivalents of KHMDS solution) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
-
Alkylation:
-
In a separate flask, dissolve l-menthyl bromoacetate (1.2 equivalents) in anhydrous THF.
-
Add the solution of the alkylating agent dropwise to the cold enolate solution over 30 minutes.
-
Maintain the reaction temperature at -78 °C and stir for the recommended time (e.g., 2-4 hours), monitoring progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired diastereomer.
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity in this compound synthesis.
Caption: Model of chiral auxiliary directing the stereoselective alkylation.
References
AG-041R solubility and stability in different solvents
This technical support center provides guidance on the solubility and stability of AG-041R for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
This compound Properties: Solubility and Stability
Chemical Structure of this compound: 2-[(R)-1-(2,2-Diethoxyethyl)-2-oxo-3-(3-p-tolylureido)-2,3-dihydro-1H-indol-3-yl]-N-p-tolylacetamide
Predicted Solubility Profile
Based on its structure, which includes a large, rigid oxindole core, two tolyl groups, and other nonpolar moieties, this compound is predicted to have low solubility in aqueous solutions such as water and phosphate-buffered saline (PBS). The presence of urea and amide linkages, which can act as hydrogen bond donors and acceptors, may provide some limited polarity. The diethoxyethyl group also adds a minor polar character.
For organic solvents, this compound is likely to be more soluble in polar aprotic solvents.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale |
| Water, PBS | Very Low / Insoluble | The molecule is predominantly hydrophobic due to its multiple aromatic rings and large carbon skeleton. |
| DMSO | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] |
| DMF | Soluble | Similar to DMSO, a polar aprotic solvent that is effective at solvating large organic molecules. |
| Ethanol, Methanol | Sparingly to Moderately Soluble | The polarity of these protic solvents may allow for some dissolution, but the large nonpolar regions of this compound will limit high solubility. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but generally less effective at dissolving large, complex molecules compared to DMSO or DMF. |
| Dichloromethane (DCM), Chloroform | Likely Soluble | The nonpolar nature of these solvents should be suitable for the hydrophobic regions of this compound. |
Predicted Stability Profile
The stability of this compound is influenced by its functional groups, which include an oxindole, a urea, and an amide.
-
pH Stability: The lactam in the oxindole ring and the amide and urea linkages are susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is recommended to maintain solutions of this compound at a neutral pH.
-
Light Sensitivity: While no specific data is available for this compound, compounds with complex aromatic structures can sometimes be light-sensitive. It is good practice to store solutions in amber vials or protected from light.
-
Thermal Stability: The stability of this compound at various temperatures has not been publicly documented. For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Alternatively, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
-
Sample Dilution and Quantification:
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
Troubleshooting Guides and FAQs
FAQs
-
Q1: My this compound precipitated out of my aqueous buffer during my experiment. What should I do?
-
A1: This is a common issue for compounds with low aqueous solubility. First, verify that the concentration you are using is below the compound's solubility limit in that specific buffer. If precipitation is still an issue, you may need to incorporate a co-solvent like DMSO (typically keeping the final concentration below 0.5% in cell-based assays) or use solubilizing agents such as cyclodextrins.[2][3]
-
-
Q2: I am seeing inconsistent results in my biological assays with this compound. Could this be related to solubility?
-
A2: Yes, poor solubility can lead to significant variability in assay results.[1] Undissolved compound will not be biologically active, and the effective concentration at the target site will be lower and more variable than the nominal concentration. Always ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. Visually inspect your assay plates for any signs of precipitation.
-
-
Q3: What is the best way to prepare a stock solution of this compound?
-
A3: Based on its predicted solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent like DMSO. To ensure complete dissolution, you can use gentle warming and vortexing.
-
-
Q4: How should I store my this compound stock solution?
-
A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, prepare single-use aliquots.
-
Troubleshooting Common Solubility Issues
References
Potential off-target effects of AG-041R in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating potential off-target effects of AG-041R in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target activity of this compound?
This compound was initially synthesized as a potent and selective antagonist for the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] Its primary intended mechanism of action is to block signaling through this receptor.
Q2: What are the known or potential off-target effects of this compound?
During preclinical studies, this compound was unexpectedly found to induce systemic cartilage hyperplasia in rats.[1] This chondrogenic activity was determined to be an intrinsic property of the compound and independent of its CCK2/gastrin receptor antagonism, thus representing a significant off-target effect.[1] Researchers using this compound in cellular assays, particularly those involving chondrocytes or related cell types, should be aware of this potential activity.
Q3: My cellular phenotype does not align with CCK2/gastrin receptor inhibition. Could this be an off-target effect?
Yes, if the observed cellular response is inconsistent with the known function of the CCK2/gastrin receptor, an off-target effect is a likely cause.[3] Common indicators of off-target effects include:
-
The phenotype is observed at concentrations significantly different from the IC50 of this compound for its intended target.
-
The observed phenotype is inconsistent with results from genetic knockdown (e.g., siRNA/shRNA) of the CCK2/gastrin receptor.
-
A structurally different CCK2/gastrin receptor antagonist does not produce the same phenotype.
Q4: How can I begin to troubleshoot unexpected results with this compound?
A systematic approach is crucial. Start by performing a dose-response experiment to determine the concentration at which the unexpected phenotype appears and compare this to the known potency of this compound for its on-target. Concurrently, assess cell viability to rule out general toxicity. The workflow below provides a structured approach to investigating these effects.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed After this compound Treatment
-
Possible Cause: The observed phenotype may be due to the known chondrogenic off-target activity of this compound or another, as-yet-unidentified off-target interaction.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally distinct CCK2/gastrin receptor antagonist. If the secondary inhibitor does not replicate the phenotype, it is likely an off-target effect of this compound.
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the intended target that is resistant to this compound. Reversal of the phenotype in these cells would suggest an on-target effect, while no change would point towards an off-target mechanism.
-
Genetic Correlation: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the intended target (CCK2/gastrin receptor). If the resulting phenotype differs from that induced by this compound, it strongly suggests an off-target effect is at play.
-
Issue: High Concentration of this compound Required for Cellular Effect
-
Possible Cause: The effective concentration in your cellular assay is significantly higher than the biochemical IC50 for the CCK2/gastrin receptor. This could be due to poor cell permeability or engagement with a lower-affinity off-target that is driving the phenotype.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If possible, evaluate the intracellular concentration of this compound using techniques like LC-MS.
-
Conduct a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the CCK2/gastrin receptor at the concentrations used in your assay. A lack of a thermal shift at concentrations that produce the phenotype suggests the effect is independent of the intended target.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Parameter | On-Target (CCK2 Receptor Inhibition) | Off-Target (e.g., Chondrogenic Marker Expression) | Cell Viability |
| IC50 / EC50 | 15 nM | 500 nM | > 10 µM |
| Observed Effect | Inhibition of gastrin-induced signaling | Increased expression of SOX9 | No significant change |
Interpretation: The significantly higher concentration required to elicit the chondrogenic response compared to the on-target IC50 suggests an off-target effect.
Table 2: Validation with a Secondary CCK2/Gastrin Antagonist
| Compound | On-Target Activity (IC50) | Phenotype A (On-Target) | Phenotype B (Off-Target) |
| This compound | 15 nM | Yes | Yes |
| Inhibitor X (Structurally Different) | 25 nM | Yes | No |
Interpretation: The inability of Inhibitor X to produce Phenotype B, despite inhibiting the same target, strongly indicates that Phenotype B is an off-target effect specific to the chemical structure of this compound.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Curve for Phenotypic and Viability Readouts
Objective: To determine the concentration of this compound that induces the phenotype of interest and to assess its effect on cell viability.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Replace the old medium with the medium containing the this compound dilutions. Incubate for the desired treatment duration.
-
Phenotypic Readout: Measure the biological response using a suitable assay (e.g., qPCR for gene expression, Western blot for protein levels, or a reporter gene assay).
-
Viability Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the EC50 (for the phenotype) and CC50 (for cytotoxicity).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target (CCK2/gastrin receptor) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically increases the thermal stability of the target protein.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with an antibody specific to the CCK2/gastrin receptor.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
Technical Support Center: Optimizing AG-041R for Chondrocyte Research
Welcome to the technical support center for AG-041R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for stimulating chondrocyte proliferation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in chondrocytes?
This compound is a novel indolin-2-one derivative, initially identified as a gastrin/CCK-B antagonist.[1] Subsequent research has revealed its potent anabolic effects on chondrocytes. It stimulates cartilage matrix synthesis and promotes chondrocyte proliferation.[2][3] The primary mechanism of action involves the activation of the MEK1/Erk signaling pathway and an increase in Bone Morphogenetic Protein 2 (BMP-2) mRNA.[2] This targeted action encourages the growth of chondrocytes while simultaneously preventing their terminal differentiation into hypertrophic chondrocytes.[2]
Q2: What is the optimal concentration of this compound for stimulating chondrocyte proliferation?
Based on in vitro studies with rabbit primary chondrocytes, the optimal concentration for stimulating both proliferation and glycosaminoglycan synthesis is 1 µM . It is important to note that higher concentrations, specifically 10 µM , have been shown to suppress these anabolic effects. Therefore, a carefully controlled dose-response experiment is recommended to determine the most effective concentration for your specific experimental conditions and chondrocyte source.
Q3: Is this compound cytotoxic to chondrocytes?
While the available literature does not provide a detailed cytotoxicity profile, the suppressive effects observed at a 10 µM concentration suggest potential negative impacts on cell health or metabolism at higher doses. It is crucial to perform a cytotoxicity assay to determine the safe concentration range for your specific cell type and experimental setup.
Q4: How does this compound affect chondrocyte differentiation?
This compound has been shown to prevent the terminal differentiation of chondrocytes. It suppresses the activity of alkaline phosphatase (ALP), mineralization, and the gene expression of markers for hypertrophic chondrocytes, such as type X collagen and Cbfa1. This makes it a valuable tool for studies aiming to expand a stable population of articular chondrocytes without inducing hypertrophy.
Data Summary: this compound Effects on Chondrocytes
| Concentration | Effect on Proliferation | Effect on Glycosaminoglycan (GAG) Synthesis | Effect on Cartilage Maturation (C6S/C4S ratio) | Reference |
| 1 µM | Stimulated | Stimulated | Increased | |
| 10 µM | Suppressed | Suppressed | Decreased |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Proliferation Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to measure chondrocyte proliferation in response to this compound. The assay measures the metabolic activity of viable cells.
Materials:
-
Primary chondrocytes or a chondrocyte cell line
-
Complete chondrocyte culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count chondrocytes.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control media.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Assessing this compound Cytotoxicity
This protocol can be adapted from the proliferation assay to specifically assess cytotoxicity.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, extending the concentration range of this compound to higher values (e.g., up to 100 µM).
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
After the treatment period, perform a viability assay such as the MTT assay (as described in Protocol 1), or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Compare the viability of this compound-treated cells to the untreated control. A significant decrease in viability indicates a cytotoxic effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Chondrocyte Proliferation in Control Group | 1. Suboptimal cell culture conditions. 2. Low seeding density. 3. Cell senescence (high passage number). | 1. Ensure proper medium composition, pH, and incubation conditions. 2. Optimize cell seeding density for your specific chondrocyte source. 3. Use low-passage chondrocytes for experiments. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Proliferative Effect of this compound at 1 µM | 1. Incorrect concentration of this compound. 2. Inactive compound. 3. Cell type is non-responsive. 4. Insufficient treatment duration. | 1. Verify the dilution calculations and the integrity of the stock solution. 2. Ensure proper storage of the this compound stock. 3. Confirm the chondrocytic phenotype of your cells. 4. Extend the treatment duration (e.g., up to 72 hours). |
| Suppressed Proliferation at Expected Optimal Concentration | 1. Error in preparing this compound dilutions. 2. Cytotoxicity of the solvent at the concentration used. | 1. Prepare fresh dilutions and re-verify calculations. 2. Run a solvent toxicity control at the highest concentration used in the experiment. |
| Chondrocytes Detaching from the Plate | 1. Over-confluency leading to cell death. 2. Cytotoxic effects of the treatment. 3. Harsh media changes. | 1. Seed cells at a lower density to avoid reaching confluency during the experiment. 2. Perform a cytotoxicity assay to rule out toxicity. 3. Be gentle when changing the medium. |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in chondrocytes.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AG-041R Delivery in Animal Models
Welcome to the technical support center for AG-041R. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Cloudiness or precipitation indicates that this compound may not be fully dissolved, which can lead to inaccurate dosing and poor bioavailability. This is a common issue with small molecule inhibitors.[1][2] The first step is to ensure you are using an appropriate solvent. For initial testing, preparing a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is recommended.[1] From this stock, you can make further dilutions into your final aqueous vehicle for administration. It is critical to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid toxicity in the animal model.[1] If solubility issues persist, consider the troubleshooting steps for compound insolubility.
Q2: I am observing inconsistent results between animals in the same treatment group. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound stability and delivery. One common cause is the degradation of the small molecule inhibitor in the solution.[2] It is crucial to handle and store the compound and its solutions correctly. Additionally, ensure your dosing technique is consistent across all animals. For oral administration, factors such as the fed or fasted state of the animal can significantly impact absorption and bioavailability. For parenteral routes, ensure the injection volume and rate are consistent.
Q3: What are the recommended storage conditions for this compound and its solutions?
Q4: this compound was initially developed as a CCK2/gastrin receptor antagonist but was found to stimulate chondrogenesis. Does this dual activity affect its delivery or experimental design?
A4: Yes, this is an important consideration. While this compound's chondrogenic activity is reported to be independent of its CCK2/gastrin receptor antagonism, it's crucial to be aware of its potential off-target effects. When designing your experiments, include control groups that can help differentiate the effects of chondrogenesis from CCK2/gastrin receptor antagonism if your model system expresses this receptor. The route of administration and the target tissue will also influence which effect might be more prominent. For example, local delivery via intra-articular injection might favor the chondrogenic effects in cartilage.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Poor aqueous solubility is a frequent challenge with novel small molecule inhibitors. Below is a systematic approach to address this issue.
Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Experimental Protocol: Tiered Approach to Solubilization
-
Tier 1: Co-Solvent Systems: If DMSO alone in the final dilution is insufficient, a co-solvent system can be effective.
-
Prepare stock solutions of this compound in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400).
-
Test the solubility of this compound in these mixtures.
-
Critically, ensure the final concentration of the co-solvent system is compatible with your animal model and does not cause adverse effects. Always include a vehicle-only control group in your experiments.
-
-
Tier 2: pH Adjustment: For ionizable compounds, altering the pH of the aqueous vehicle can significantly enhance solubility.
-
Determine if this compound has ionizable functional groups.
-
Prepare a series of buffers with different pH values.
-
Test the solubility of this compound in each buffer.
-
Be aware that the optimal pH for solubility may not be physiologically compatible.
-
-
Tier 3: Use of Solubilizing Excipients: For highly insoluble compounds, specialized formulations may be necessary.
-
Explore the use of solubilizing agents such as cyclodextrins or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
-
These advanced formulations often require specialized knowledge and equipment.
-
Quantitative Data Summary: Common Solvents and Excipients
| Solvent/Excipient | Typical Concentration Range in Final Vehicle | Notes |
| DMSO | < 0.5% (v/v) | Common initial solvent for stock solutions. |
| Ethanol | < 10% (v/v) | Often used as a co-solvent. |
| PEG400 | 10-30% (v/v) | A common co-solvent for increasing solubility. |
| Cyclodextrins | 1-10% (w/v) | Can form inclusion complexes to enhance solubility. |
| Tween 80 | 0.1-5% (v/v) | A non-ionic surfactant used as a solubilizing agent. |
Issue 2: Inconsistent Bioavailability and Efficacy
Variability in drug exposure can lead to inconsistent experimental outcomes. This can be influenced by the route of administration and the formulation.
Logical Relationship: Factors Influencing In Vivo Efficacy
Caption: Key factors that influence the in vivo efficacy of this compound.
Experimental Protocol: Preliminary Pharmacokinetic (PK) Study
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a consistent dosing regimen, a preliminary PK study is recommended.
-
Animal Groups: Divide animals into groups based on the route of administration to be tested (e.g., intravenous, oral, intraperitoneal).
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the plasma concentrations of this compound using a suitable analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This data will inform optimal dosing frequency and vehicle selection.
Quantitative Data Summary: Hypothetical Pharmacokinetic Parameters
| Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) |
| Intravenous (IV) | 100 | 1500 | 0.25 |
| Oral (PO) - Vehicle A | 15 | 200 | 2.0 |
| Oral (PO) - Vehicle B | 35 | 450 | 1.5 |
| Intraperitoneal (IP) | 80 | 1200 | 0.5 |
| Intra-articular (IA) | >95 (local) | High (local) | N/A |
Note: These values are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Signaling Pathway Considerations
While the direct signaling pathway for this compound-induced chondrogenesis is not fully elucidated, it is known to be independent of the CCK2/gastrin receptor. Researchers should consider pathways known to be involved in chondrocyte proliferation and differentiation.
Hypothesized Signaling Cascade for this compound in Chondrocytes
Caption: A potential signaling pathway for this compound-mediated chondrogenesis.
This technical support center provides a foundational guide for troubleshooting the in vivo delivery of this compound. Given the novelty of this compound's chondrogenic properties, careful experimental design and systematic troubleshooting are key to obtaining reliable and reproducible results.
References
Overcoming challenges in the stereoselective alkylation of oxindole for AG-041R
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective alkylation of oxindoles, with a specific focus on the synthesis of the gastrin/CCK-B receptor antagonist, AG-041R.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is establishing the correct stereochemistry at the C3 position of the oxindole core.[1][2] The synthesis requires the creation of a tetrasubstituted chiral center, and controlling the diastereoselectivity of the key alkylation step is critical for obtaining the desired (R)-enantiomer.[2][3]
Q2: What is the reported successful strategy for the asymmetric alkylation step in this compound synthesis?
A2: A highly diastereoselective alkylation of an oxindole enolate has been proven effective.[1] This method employs l-menthol as a chiral auxiliary, which is incorporated into the bromoacetic acid ester alkylating agent (l-menthyl bromoacetate). This approach allows for efficient, chromatography-free synthesis suitable for large-scale preparation.
Q3: Are there alternative methods for stereoselective oxindole alkylation?
A3: Yes, several other methods have been developed for the asymmetric alkylation of oxindoles. These include phase-transfer catalysis using chiral catalysts (e.g., cinchona alkaloid derivatives), organocatalytic methods, and metal-catalyzed reactions (e.g., using molybdenum, palladium, or nickel complexes). These can be explored if the chiral auxiliary method presents difficulties.
Q4: Why is solvent choice so critical for diastereoselectivity?
A4: The polarity of the solvent significantly influences the aggregation state and solvation of the oxindole enolate, which in turn affects the facial selectivity of the alkylation. In the synthesis of this compound intermediates, polar aprotic solvents like DMF and DMSO led to low diastereoselectivity. A switch to less polar solvents, such as THF, was found to improve stereochemical control.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stereoselective alkylation of the oxindole precursor for this compound.
Problem 1: Low Diastereoselectivity or Poor Stereocontrol
-
Possible Cause 1.1: Suboptimal Solvent Choice.
-
Solution: The choice of solvent is crucial for achieving high diastereoselectivity. While polar aprotic solvents like DMF can efficiently dissolve reactants, they may lead to poor stereochemical outcomes. It is recommended to use a less polar aprotic solvent such as Tetrahydrofuran (THF), which has been shown to enhance selectivity.
-
-
Possible Cause 1.2: Incorrect Base.
-
Solution: The base used to generate the oxindole enolate can impact the reaction's selectivity. For the alkylation with l-menthyl bromoacetate, potassium tert-butoxide (t-BuOK) in THF has been demonstrated to provide better selectivity compared to other base/solvent combinations.
-
-
Possible Cause 1.3: Unfavorable Reaction Temperature.
-
Solution: Alkylation reactions are often temperature-sensitive. Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state leading to the desired diastereomer. Experiments in DMF showed a slight improvement when the temperature was lowered from ambient to -40 °C. A systematic study of temperature effects in the optimal solvent (THF) is advised.
-
Problem 2: Low Reaction Yield
-
Possible Cause 2.1: Incomplete Enolate Formation.
-
Solution: Ensure the base is of high purity and added under strictly anhydrous conditions to prevent quenching. Allow sufficient time for the enolate to form completely before adding the alkylating agent. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Possible Cause 2.2: Competing Side Reactions.
-
Solution: The oxindole enolate can participate in side reactions. Adding the alkylating agent slowly at a controlled, low temperature can minimize undesired pathways. Ensure the stoichiometry of the reagents is accurate.
-
Problem 3: Difficulty with Product Purification
-
Possible Cause 3.1: Inseparable Diastereomers.
-
Solution: The primary synthesis of this compound was specifically designed to be chromatography-free by achieving high diastereoselectivity, allowing the desired product to be isolated via crystallization. If your reaction produces a mixture of diastereomers that are difficult to separate, it is crucial to revisit and optimize the reaction conditions (solvent, base, temperature) to maximize the diastereomeric ratio (d.r.) as outlined in Problem 1.
-
-
Possible Cause 3.2: Removal of Chiral Auxiliary.
-
Solution: The l-menthol auxiliary must be cleaved after the alkylation step. This is typically achieved through hydrolysis or transesterification. Ensure the cleavage reaction goes to completion to simplify the purification of the final carboxylic acid intermediate before proceeding to the subsequent steps.
-
Data Presentation
The following table summarizes the reported effects of solvent, base, and temperature on the diastereoselectivity of the alkylation of the urea-oxindole precursor (2) with l-menthyl bromoacetate.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaH | DMF | Ambient | 58:42 |
| 2 | NaH | DMF | 0 | 63:37 |
| 3 | NaH | DMF | -40 | 65:35 |
| 4 | t-BuOK | THF | -40 | 70:30 |
| Data sourced from J. Org. Chem. 2001, 66, 22, 7303–7306. |
Experimental Protocols
Key Experiment: Diastereoselective Alkylation for this compound Intermediate
This protocol is based on the optimized conditions reported for the synthesis of the this compound precursor.
-
Preparation: Under an inert argon atmosphere, dissolve the oxindole-urea starting material (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -40 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add a pre-cooled solution of l-menthyl bromoacetate (1.2 eq) in anhydrous THF to the reaction mixture dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC. The product can then be purified by crystallization.
Visualizations
A diagram illustrating the general workflow for the synthesis and troubleshooting logic.
Caption: Workflow and troubleshooting logic for the stereoselective alkylation step.
A signaling pathway-style diagram illustrating the key chemical transformation and factors influencing stereoselectivity.
References
Technical Support Center: Interpreting Unexpected Results in AG-041R Experiments
This guide is intended for researchers, scientists, and drug development professionals who are investigating the effects of AG-041R, particularly in the context of its potential role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH).
Important Note on this compound: Publicly available scientific literature primarily identifies this compound as a potent gastrin/CCK-B receptor antagonist.[1] Some studies have also reported unexpected effects such as the induction of systemic cartilage hyperplasia in rats.[2] This guide, however, will focus on troubleshooting experiments from the perspective of this compound acting as a putative IMPDH inhibitor, as this is a common target for compounds with anti-proliferative and immunosuppressive effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an IMPDH inhibitor?
Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[3][4] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[5] By inhibiting IMPDH, the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) is depleted. This depletion hinders DNA and RNA synthesis, signal transduction, and energy transfer, ultimately leading to an anti-proliferative effect.
Q2: What are the expected cellular consequences of IMPDH inhibition?
The primary consequence of IMPDH inhibition is the depletion of the guanine nucleotide pool, which can lead to:
-
Cytostatic Effects: A halt or slowdown in cell division is a key feature of IMPDH inhibitors, as rapidly dividing cells have a high demand for nucleotides.
-
Induction of Apoptosis: In some cell types, prolonged or severe GTP depletion can trigger programmed cell death.
-
Cell Differentiation: Some studies have shown that IMPDH inhibitors can induce differentiation in various cell lines.
-
Immunosuppression: T and B lymphocytes are highly dependent on the de novo purine synthesis pathway for proliferation, making them particularly sensitive to IMPDH inhibitors.
-
Antiviral Activity: Many viruses rely on the host cell's nucleotide pools for replication, so depleting these can have an antiviral effect.
Q3: Are there different isoforms of IMPDH?
Yes, humans have two isoforms of IMPDH, IMPDH1 and IMPDH2, which share 84% amino acid sequence similarity. IMPDH1 is constitutively expressed in most normal cells, while IMPDH2 expression is upregulated in proliferating cells, including cancer cells and activated lymphocytes, making it a primary target for many therapeutic inhibitors.
Troubleshooting Unexpected Results
Issue 1: No observable anti-proliferative effect at expected concentrations.
Possible Cause 1: Cell Line Relies on Salvage Pathways Some cell lines can compensate for the inhibition of de novo purine synthesis by utilizing salvage pathways, which recycle guanine and guanosine from the extracellular environment. The relative flux through the de novo versus salvage pathways determines a cell's susceptibility to IMPDH inhibitors.
-
Troubleshooting Steps:
-
Culture Media Composition: Check if your culture medium is supplemented with high levels of guanine or guanosine. Consider using a purine-depleted medium for your experiments.
-
Cell Line Characterization: Research the specific cell line you are using to understand its reliance on purine salvage pathways.
-
Co-treatment with Salvage Pathway Inhibitors: As a control, consider co-treatment with an inhibitor of a key salvage pathway enzyme like hypoxanthine-guanine phosphoribosyltransferase (HPRT).
-
Possible Cause 2: Drug Inactivation or Efflux The compound may be metabolized into an inactive form by the cells, or it may be actively transported out of the cell by efflux pumps.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the stability of the compound in your cell culture conditions.
-
Efflux Pump Inhibition: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound.
-
Possible Cause 3: Off-Target Effects As noted, this compound is a known gastrin/CCK-B receptor antagonist. Depending on the cell line, engagement with this receptor could trigger signaling pathways that counteract an anti-proliferative effect.
-
Troubleshooting Steps:
-
Receptor Expression: Verify whether your cell line expresses the gastrin/CCK-B receptor.
-
Control Compound: Use a well-characterized, specific IMPDH inhibitor (e.g., Mycophenolic Acid) as a positive control to confirm that your experimental system is responsive to IMPDH inhibition.
-
Issue 2: Higher than expected cytotoxicity.
Possible Cause 1: Severe GTP Depletion While often cytostatic, complete and rapid depletion of GTP can be cytotoxic. The concentration of the inhibitor and the duration of exposure are critical factors.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to identify a concentration range that is cytostatic but not overtly cytotoxic.
-
Time-Lapse Microscopy: Use live-cell imaging to distinguish between a halt in proliferation and the onset of cell death.
-
Possible Cause 2: Off-Target Cytotoxicity The compound may be hitting other cellular targets that induce a toxic response.
-
Troubleshooting Steps:
-
Rescue Experiment: Attempt to rescue the cytotoxic effect by supplementing the culture medium with guanosine. If the cytotoxicity is on-target (i.e., due to IMPDH inhibition), the addition of guanosine should restore cell viability.
-
Apoptosis Assays: Use assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to understand the mechanism of cell death.
-
Issue 3: Development of resistance to this compound over time.
Possible Cause: Upregulation of IMPDH Expression Cells can develop resistance to IMPDH inhibitors by amplifying the IMPDH gene, leading to increased expression of the target enzyme.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qRT-PCR or Western blotting to measure the mRNA and protein levels of IMPDH1 and IMPDH2 in your resistant cell population compared to the parental, sensitive cells.
-
Combination Therapy: Explore the use of this compound in combination with other agents that have different mechanisms of action.
-
Quantitative Data Summary
Since robust quantitative data for this compound as an IMPDH inhibitor is not widely available, the following table provides reference values for other known IMPDH inhibitors.
| Inhibitor | Target | IC50 / K_i Value | Cell Line / Enzyme Source |
| Mycophenolic Acid (MPA) | IMPDH2 | K_i = 10-40 nM | Human recombinant IMPDH2 |
| Ribavirin Monophosphate | IMPDH | K_i = 200-700 nM | Human IMPDH |
| Mizoribine Phosphate | IMPDH | K_i = 3-10 nM | Human IMPDH |
Experimental Protocols
Protocol: In Vitro IMPDH Activity Assay
This protocol provides a general framework for measuring IMPDH activity by monitoring the production of NADH at 340 nm.
Materials:
-
Purified recombinant human IMPDH2
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrates: Inosine monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD+)
-
This compound and other control inhibitors (e.g., MPA)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of this compound at various concentrations (and DMSO as a vehicle control).
-
Add 25 µL of a solution containing IMP (final concentration ~200 µM) and NAD+ (final concentration ~400 µM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of purified IMPDH2 enzyme.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the rate of NADH production (the slope of the linear portion of the absorbance curve).
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.
Visualizations
Caption: The de novo guanine nucleotide synthesis pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Efficient asymmetric synthesis of novel gastrin receptor antagonist this compound via highly stereoselective alkylation of oxindole enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
Minimizing toxicity of AG-041R in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of AG-041R in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: We are observing unexpected tissue growth in our long-term study with this compound. What could be the cause?
A1: Long-term administration of this compound, particularly at high doses, has been documented to induce systemic cartilage hyperplasia in rats. This is considered an intrinsic property of the compound, independent of its intended function as a cholecystokinin-2 (CCK(2))/gastrin receptor antagonist.[1] Tissues that may be affected include the auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks.[1]
Q2: How can we monitor for the potential onset of cartilage hyperplasia in our animal models?
A2: Regular physical examination and histological analysis of cartilaginous tissues are recommended. A suggested workflow for monitoring is outlined below.
Q3: We have confirmed cartilage hyperplasia. What are our options to mitigate this effect?
A3: Currently, the primary strategy to mitigate this effect is dose optimization. Since the hyperplasia is dose-dependent, reducing the concentration of this compound may minimize or prevent the chondrogenic effects while potentially maintaining the desired therapeutic activity. It is crucial to establish a dose-response relationship for both the efficacy and the toxicity of the compound in your specific model.
Frequently Asked Questions (FAQs)
Q4: What is the known mechanism of action for this compound's toxicity?
A4: The precise signaling pathway leading to this compound-induced cartilage hyperplasia has not been fully elucidated. However, it is known to be a direct effect of the compound, separate from its antagonism of the CCK(2)/gastrin receptor.[1] It is hypothesized that this compound may interact with pathways that regulate chondrogenesis.
Q5: Is the cartilage hyperplasia reversible upon cessation of this compound treatment?
A5: The reversibility of the cartilage hyperplasia after stopping treatment with this compound has not been detailed in the available literature. This would be a critical endpoint to assess in your long-term studies if hyperplasia is observed.
Q6: Are there any known alternative compounds with similar efficacy but without the chondrogenic side effects?
A6: this compound is described as a novel compound. The available information does not provide a direct comparison with other CCK(2)/gastrin receptor antagonists in terms of chondrogenic side effects. A thorough literature search for alternative antagonists and their safety profiles is recommended if this side effect is prohibitive for your research.
Data on this compound Toxicity
The following table summarizes the key findings regarding the toxicity of this compound.
| Parameter | Observation | Species | Route of Administration | Duration | Reference |
| Toxicity Profile | Systemic Cartilage Hyperplasia | Rat | Oral (high dose) | 4 weeks | [1] |
| Cartilage Hyperplasia (local) | Rat | Intraarticular injection | 3 weeks | [1] | |
| Affected Tissues | Auricles, Trachea, Femoral Condyle, Xiphoid Process, Intervertebral Disks | Rat | Oral | 4 weeks |
Experimental Protocols
Protocol for Histological Assessment of Cartilage Hyperplasia
-
Tissue Collection: At the designated time points (e.g., mid-study, end of study), humanely euthanize the animals according to approved institutional protocols. Dissect and collect cartilaginous tissues of interest (e.g., trachea, knee joints, xiphoid process).
-
Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification (for bony tissues): For tissues like the knee joint, decalcify using a suitable agent (e.g., EDTA solution) until the bone is pliable.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to visualize cartilage proteoglycans.
-
Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the stained sections. Key parameters to assess include the thickness of the cartilage layers, chondrocyte number and organization, and the presence of proliferative zones.
-
Scoring: A semi-quantitative scoring system can be used to grade the severity of hyperplasia (e.g., 0 = normal, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).
References
Technical Support Center: Refinement of AG-041R Synthesis for Higher Yield
Welcome to the technical support center for the synthesis of AG-041R. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this potent gastrin/CCK-B receptor antagonist. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to help improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the asymmetric synthesis of this compound?
A1: The most established and scalable method is the diastereoselective alkylation of an oxindole enolate. This method utilizes an l-menthol chiral auxiliary to establish the core oxindole stereochemistry, which is a critical feature of this compound. The synthesis is known to be efficient and can be performed without the need for chromatography, making it suitable for large-scale production.[1]
Q2: What are the key factors influencing the yield and diastereoselectivity of the alkylation step?
A2: The choice of base and solvent are critical factors. The reaction of the oxindole enolate with l-menthyl bromoacetate shows significant variation in diastereoselectivity depending on the reaction conditions. For instance, using potassium tert-butoxide (t-BuOK) as the base in tetrahydrofuran (THF) has been shown to improve diastereoselectivity compared to reactions run in dimethylformamide (DMF).
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative methods have been explored, including organocatalytic approaches. One such method involves a highly enantioselective organocatalytic Mannich reaction of isatin-derived N-Boc ketimines with ethyl nitroacetate, followed by a denitration step.[2][3] This can be a useful alternative if you are experiencing issues with the diastereoselective alkylation or wish to explore different synthetic strategies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity in Alkylation Step | The solvent may be suboptimal. DMF has been shown to result in low diastereoselectivity. | Switch to THF as the reaction solvent. THF has been demonstrated to improve the diastereomeric ratio in favor of the desired product. |
| The base may not be optimal for the desired stereochemical control. | Use potassium tert-butoxide (t-BuOK) as the base. This, in combination with THF, has been shown to enhance diastereoselectivity. | |
| The reaction temperature may be too high, leading to side reactions or reduced selectivity. | Run the alkylation reaction at a lower temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile. | |
| Low Overall Yield | Incomplete conversion of starting materials. | Ensure all reagents are pure and dry. Use a slight excess of the alkylating agent (l-menthyl bromoacetate). Increase reaction time and monitor by TLC until the starting material is consumed. |
| Product loss during workup and purification. | As this synthesis is designed to be chromatography-free, precipitation and recrystallization steps are critical. Ensure optimal solvent systems are used for precipitation to maximize recovery of the desired diastereomer. | |
| Formation of Multiple Byproducts | Side reactions due to reactive intermediates. | Maintain a consistent and low reaction temperature. Ensure slow and controlled addition of reagents. |
| The starting oxindole urea may be degrading. | Ensure the quality of your starting materials. Store all reagents under appropriate conditions (e.g., anhydrous, inert atmosphere). |
Experimental Protocols
Key Experiment: Diastereoselective Alkylation of Oxindole Urea
This protocol is based on the efficient asymmetric synthesis method for this compound.
Materials:
-
3-(3-p-tolylureido)-2-oxindole
-
l-menthyl bromoacetate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF) - for comparison/troubleshooting
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-(3-p-tolylureido)-2-oxindole in anhydrous THF, add potassium tert-butoxide (t-BuOK) at a controlled low temperature (e.g., -78 °C to 0 °C).
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of l-menthyl bromoacetate in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to proceed at the low temperature, monitoring its progress by Thin Layer Chromatography (TTC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, enriched in the desired diastereomer, can then be carried forward to the next step.
Data on Diastereoselective Alkylation
| Base | Solvent | Temperature | Diastereomeric Ratio (desired:undesired) |
| t-BuOK | THF | -78 °C to 0 °C | High (in favor of desired product) |
| t-BuOK | DMF | -15 °C to 0 °C | Low |
This table illustrates the importance of solvent choice in achieving high diastereoselectivity. The use of THF significantly improves the outcome compared to DMF.
Visual Guides
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Simplified Synthetic Pathway of this compound
Caption: Key steps in the asymmetric synthesis of this compound.
References
- 1. Efficient asymmetric synthesis of novel gastrin receptor antagonist this compound via highly stereoselective alkylation of oxindole enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An organocatalytic Mannich/denitration reaction for the asymmetric synthesis of 3-ethylacetate-substitued 3-amino-2-oxindoles: formal synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines [beilstein-journals.org]
AG-041R's interaction with other compounds in co-treatment studies
Frequently Asked Questions (FAQs)
Q1: Where can I find data on the synergistic, additive, or antagonistic effects of AG-041R when used in combination with other compounds?
A: Currently, there is a notable absence of publicly available scientific literature detailing co-treatment studies of this compound with other compounds. Extensive searches of research databases have not yielded any studies that investigate the synergistic, additive, or antagonistic effects of this compound in combination with other therapeutic agents or research compounds. The primary focus of existing research has been on the synthesis of this compound and its unexpected and potent chondrogenic properties.
Q2: Are there any established experimental protocols for co-treating cells or animal models with this compound and another compound?
A: Due to the lack of published co-treatment studies, there are no established or validated experimental protocols for the combined use of this compound with other compounds. Researchers interested in exploring such combinations would need to develop and validate their own protocols de novo. This would involve determining appropriate solvent systems, assessing compound stability in co-formulations, and establishing optimal dosing and timing for each compound.
Q3: What is the known mechanism of action of this compound that might inform potential co-treatment strategies?
A: this compound was initially developed as a cholecystokinin-2 (CCK(2))/gastrin receptor antagonist[1]. However, subsequent research revealed its potent ability to induce systemic cartilage hyperplasia, identifying it as a novel stimulator of chondrogenesis[1]. Importantly, its chondrogenic activity is independent of its action on the CCK(2)/gastrin receptor[1]. The precise signaling pathway through which this compound exerts its chondrogenic effects has not been fully elucidated in the available literature. This lack of detailed mechanistic understanding presents a challenge for rationally designing co-treatment studies.
Troubleshooting Guide for Investigating this compound Co-Treatment
As no specific data exists for co-treatment studies with this compound, this guide provides a general framework for researchers designing these experiments for the first time.
| Potential Issue | Recommended Troubleshooting Steps |
| Compound Precipitation in Co-treatment | - Assess the solubility of both this compound and the co-treated compound in the chosen cell culture medium or vehicle. - Perform a compatibility study by mixing the two compounds at the desired final concentrations in the experimental vehicle and observing for any precipitation over time. - Consider using a lower concentration of one or both compounds. - Explore the use of a different solvent system, ensuring it is compatible with the experimental model and does not interfere with the assay. |
| Unexpected Cellular Toxicity | - Determine the individual IC50 values for both this compound and the co-treated compound in your specific cell line. - Run a dose-response matrix of the two compounds to identify concentrations that are non-toxic in combination. - Evaluate cell viability at multiple time points to distinguish between acute and delayed toxicity. - Include vehicle controls for both single and combination treatments to rule out solvent-induced toxicity. |
| Lack of Additive or Synergistic Effect | - Verify the activity of each compound individually in your experimental system to ensure they are active at the concentrations used. - Re-evaluate the hypothesis for the expected interaction. Is there a known mechanistic link between the targets of this compound (chondrogenesis pathway) and the co-treated compound? - Consider that the interaction may be antagonistic. Perform a combination index analysis (e.g., Chou-Talalay method) to quantitatively assess the nature of the interaction. - Adjust the timing of compound addition; sequential treatment may be more effective than simultaneous treatment. |
Experimental Design Considerations
For researchers embarking on co-treatment studies with this compound, the following workflow is recommended.
Caption: A generalized workflow for designing and conducting initial co-treatment studies involving this compound.
Postulated Signaling Pathway of this compound
While the exact pathway is not confirmed, based on its function as a stimulator of chondrogenesis, a hypothetical signaling cascade can be proposed.
Caption: A hypothetical signaling pathway for the chondrogenic activity of this compound.
References
Validation & Comparative
A Comparative Guide to Gastrin Receptor Antagonists: AG-041R vs. L-365,260
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent gastrin receptor (CCK2R) antagonists, AG-041R and L-365,260. The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and L-365,260. It is important to note that these values were obtained from different studies and under varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Parameter | This compound | L-365,260 | Species/Cell Line |
| Binding Affinity (Ki) | Not explicitly found | ~7.3 nM | Guinea pig pancreatic acini |
| IC50 (Inhibition of Gastrin-Evoked Secretion) | 2.2 nM (Pancreastatin)[2] | Not directly comparable | Mastomys ECL carcinoid tumor cells |
| In Vivo Efficacy (Inhibition of Gastric Acid Secretion) | Potent and selective antagonist | A 50 mg oral dose produced 50% inhibition of pentagastrin-stimulated gastric acid output in humans.[3] | Rat, Human |
One study noted that this compound was as potent as L-365,260 in inhibiting gastrin-induced histamine release and histidine decarboxylase (HDC) gene expression in ECL carcinoid tumor cells, suggesting comparable in vitro efficacy in that specific context.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the performance data. Below are synthesized protocols for in vitro receptor binding and in vivo gastric acid secretion assays, based on commonly used methods in the field.
In Vitro Gastrin Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of a compound for the gastrin receptor.
1. Membrane Preparation:
- Gastric mucosal tissue or cells expressing the gastrin receptor (e.g., AR42J cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction.
- The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
- Aliquots of the membrane preparation are incubated with a radiolabeled gastrin analog (e.g., ¹²⁵I-Gastrin) and varying concentrations of the antagonist (this compound or L-365,260).
- Non-specific binding is determined in the presence of a high concentration of unlabeled gastrin.
- The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.[4]
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay (in rats)
This assay evaluates the in vivo efficacy of the antagonists in inhibiting gastrin-stimulated gastric acid secretion.
1. Animal Preparation:
- Male rats are fasted overnight with free access to water.
- The animals are anesthetized, and a surgical incision is made to expose the stomach.
- The pylorus is ligated to allow for the collection of gastric juice.
2. Drug Administration:
- The test antagonist (this compound or L-365,260) or vehicle is administered, typically via intravenous or oral routes.
- After a predetermined time, a gastrin analog (e.g., pentagastrin) is administered to stimulate gastric acid secretion.
3. Sample Collection:
- Gastric juice is collected over a specific period (e.g., 2 hours) following pentagastrin administration.
4. Analysis of Gastric Juice:
- The volume of the collected gastric juice is measured.
- The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a specific pH endpoint.
- The total acid output is calculated by multiplying the volume by the acid concentration.
5. Data Analysis:
- The percentage inhibition of gastric acid secretion by the antagonist is calculated relative to the vehicle-treated control group.
- Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
Signaling Pathways and Experimental Workflow
Visual representations of the gastrin signaling pathway and a typical experimental workflow for antagonist screening can aid in understanding the mechanism of action and the experimental design.
Caption: Gastrin Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Gastrin Antagonist Evaluation.
Conclusion
References
- 1. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of AG-041R and JB93182
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable small molecules, AG-041R and JB93182. Initially developed within the context of cholecystokinin-2 (CCK2) receptor antagonism, these compounds have distinct profiles that warrant a detailed head-to-head analysis for researchers in gastroenterology, oncology, and regenerative medicine.
Overview of the Compounds
This compound is a novel indoline-2-one derivative first synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] Unexpectedly, subsequent studies revealed its potent ability to induce systemic cartilage hyperplasia, identifying it as a stimulator of chondrogenesis.[2] This chondrogenic activity has been shown to be independent of its effects on the CCK2/gastrin receptor, opening up new avenues for its therapeutic application in cartilage disorders.[2]
JB93182 is a potent and selective CCK2 receptor antagonist.[3][4] It has been utilized as a research tool in various pharmacological studies to characterize CCK2 receptor function and has served as a reference compound in the development of new CCK2 receptor antagonists. Its chemical structure has been described as both a benzimidazole and an indole derivative in different contexts, highlighting its complex nature.
Comparative Analysis of CCK2 Receptor Antagonist Activity
Both this compound and JB93182 have been evaluated for their ability to antagonize the CCK2 receptor. The following data is derived from a study assessing their inhibitory effect on gastrin-evoked pancreastatin secretion from isolated rat stomach enterochromaffin-like (ECL) cells.
| Parameter | This compound | JB93182 |
| Chemical Class | Ureidoindoline | Benzimidazole/Indole Derivative |
| IC50 (nM) | 2.2 | 9.3 |
| Apparent pKB | 10.4 | Not Reported |
Data sourced from a study on isolated rat stomach ECL cells.
The lower IC50 value for this compound suggests a higher potency in inhibiting the gastrin-evoked response in this specific assay compared to JB93182.
Experimental Protocols
Inhibition of Gastrin-Evoked Pancreastatin Secretion
Objective: To determine the inhibitory potency (IC50) of CCK2 receptor antagonists on gastrin-stimulated pancreastatin secretion from isolated rat ECL cells.
Methodology:
-
ECL Cell Isolation: ECL cells were isolated from the oxyntic mucosa of rat stomachs using counter-flow elutriation to achieve a purity of approximately 80%.
-
Cell Culture: The isolated ECL cells were cultured for 48 hours in the presence of 0.1 nM gastrin.
-
Incubation with Antagonists: After the initial culture period, the cells were washed and then incubated for 30 minutes with either the antagonist alone or with various concentrations of the antagonist in the presence of 10 nM gastrin (a maximally effective concentration).
-
Dose-Response Analysis: Gastrin dose-response curves were constructed in the absence and presence of increasing concentrations of the antagonists (this compound and JB93182).
-
Quantification of Pancreastatin: The amount of pancreastatin secreted into the medium was determined by radioimmunoassay.
-
Data Analysis: The concentration of the antagonist that produced 50% inhibition of the maximal gastrin-stimulated response (IC50) was calculated. For some compounds, the apparent pKB value was also determined to further characterize the antagonist's affinity for the receptor.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of CCK2 receptor antagonists and the experimental workflow for their evaluation.
Caption: Mechanism of CCK2 Receptor Antagonism.
Caption: Workflow for IC50 Determination.
Summary and Conclusion
The head-to-head comparison of this compound and JB93182 reveals distinct profiles. While both are effective CCK2 receptor antagonists, this compound demonstrates higher potency in the described in vitro assay. The most significant differentiating factor, however, is the unique chondrogenic activity of this compound, which is independent of its CCK2 receptor antagonism.
For researchers focused on the CCK2 receptor, both compounds are valuable tools, with this compound offering a more potent option in certain experimental contexts. For those in the field of regenerative medicine and cartilage biology, this compound presents a novel and promising lead compound for the development of therapies for cartilage disorders. The choice between these two molecules will ultimately depend on the specific research question and desired biological effect. Further studies are warranted to fully elucidate the signaling pathways underlying the chondrogenic effects of this compound.
References
- 1. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-BIO Accelerates and Enhances Marrow-Derived Mesenchymal Stem Cell in Vitro Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gastrin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of AG-041R's chondrogenic effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chondrogenic effects of AG-041R against other well-established chondrogenic agents. The information presented is based on available experimental data to assist in the evaluation of this compound for cartilage repair and tissue engineering applications.
Performance Comparison of Chondrogenic Agents
This compound is a novel indolin-2-one derivative that has demonstrated significant potential in promoting chondrogenesis. This section compares its effects with those of other known chondrogenic factors, namely Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein-2 (BMP-2), and Fibroblast Growth Factor-2 (FGF-2). The data is compiled from various studies, and it is important to note that experimental conditions such as cell lines, concentrations, and treatment durations may vary between studies, making direct comparisons challenging.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and alternative compounds on key chondrogenic markers.
Table 1: Effect of this compound on Chondrogenesis in Primary Chondrocytes
| Cell Line | Concentration | Duration | Effect on Proteoglycan Synthesis | Effect on Gene Expression (Collagen II, Aggrecan) | Effect on Proliferation | Effect on Terminal Differentiation | Reference |
| Rat Articular Chondrocytes | 0.1 - 10 µM | Not Specified | Accelerated [35S]sulfate incorporation and Alcian blue staining | Up-regulated | Not Specified | Suppressed ALP activity, mineralization, and expression of type X collagen and Cbfa1 | [1] |
| Rabbit Primary Chondrocytes | 1 µM | Not Specified | Stimulated glycosaminoglycan synthesis | No significant change in relative expression levels | Stimulated | Not Specified | [2][3] |
| Rabbit Primary Chondrocytes | 10 µM | Not Specified | Suppressed glycosaminoglycan synthesis | No significant change in relative expression levels | Suppressed | Not Specified | [2][3] |
Table 2: Comparative Effects of Alternative Chondrogenic Factors
| Factor | Cell Line | Concentration | Duration | Key Chondrogenic Effects | Reference |
| TGF-β3 | Ovine Mesenchymal Stem Cells | Not Specified | 7, 14, 21 days | Synergistic increase in GAG deposition and early & late chondrogenic gene expression (with FGF-2) | |
| BMP-2 | Human Articular Chondrocytes | Not Specified | 3D culture | Significantly enhanced type II collagen expression | |
| FGF-2 | Human Mesenchymal Stem Cells | Not Specified | 21 days | Significantly more GAG production (86.6 and 66.9 µg GAG/µg DNA) compared to control (22.4 and 34.5 µg GAG/µg DNA) |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes involved in assessing chondrogenic compounds, the following diagrams are provided.
This compound Signaling Pathway in Chondrocytes.
Experimental Workflow for Evaluating Chondrogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols based on common practices in the field.
Protocol 1: Isolation of Primary Rat Articular Chondrocytes
Materials:
-
Knee joints from 5-week-old Sprague-Dawley rats
-
Phosphate-buffered saline (PBS)
-
DMEM/F-12 medium
-
0.25% Trypsin-EDTA
-
Collagenase Type II solution (e.g., 3 mg/mL in DMEM/F-12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Aseptically dissect the knee joints from the rats.
-
Carefully remove the surrounding soft tissues to expose the articular cartilage of the femoral condyles and tibial plateaus.
-
Mince the cartilage into small pieces (approximately 1 mm³).
-
Wash the cartilage pieces three times with sterile PBS containing penicillin-streptomycin.
-
Incubate the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation to remove any remaining soft tissue and to initiate enzymatic digestion.
-
Discard the trypsin solution and wash the cartilage pieces with DMEM/F-12 containing 10% FBS to inactivate the trypsin.
-
Digest the cartilage pieces with Collagenase Type II solution overnight (12-16 hours) at 37°C with continuous agitation.
-
After digestion, filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes in culture flasks at a desired density for expansion or use them directly for 3D culture experiments.
Protocol 2: 3D Chondrocyte Culture in Alginate Beads
Materials:
-
Primary chondrocytes
-
1.2% (w/v) sterile sodium alginate solution in 0.15 M NaCl
-
102 mM sterile calcium chloride (CaCl₂) solution
-
0.15 M sterile sodium chloride (NaCl) solution
-
Chondrocyte culture medium (e.g., DMEM/F-12 with 10% FBS, ascorbic acid, and desired growth factors)
Procedure:
-
Resuspend the isolated chondrocytes in the 1.2% sodium alginate solution at a concentration of 2-4 x 10⁶ cells/mL.
-
Using a 22-gauge needle attached to a syringe, extrude the cell-alginate suspension dropwise into the 102 mM CaCl₂ solution. This will form beads upon contact.
-
Allow the beads to polymerize in the CaCl₂ solution for 10 minutes at room temperature.
-
Carefully remove the CaCl₂ solution and wash the beads twice with 0.15 M NaCl solution.
-
Wash the beads once with the chondrocyte culture medium.
-
Transfer the alginate beads to a culture plate or flask containing the appropriate volume of chondrocyte culture medium with the experimental compounds (e.g., this compound).
-
Culture the beads at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers
Materials:
-
Chondrocyte cell pellets (from 2D or 3D culture)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Collagen Type II, Aggrecan) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the chondrocytes from culture. For alginate beads, first dissolve the beads using a citrate buffer to release the cells.
-
Extract total RNA from the cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression fold change using the 2-ΔΔCt method, comparing the treated samples to the untreated control.
-
Conclusion
This compound demonstrates promising chondrogenic properties, particularly in its ability to stimulate cartilage matrix synthesis while preventing the terminal differentiation of chondrocytes. This dual action makes it an interesting candidate for therapies aimed at regenerating hyaline cartilage. However, its efficacy appears to be concentration-dependent, with higher concentrations showing inhibitory effects in some studies.
Compared to established chondrogenic factors like TGF-β, BMP-2, and FGF-2, this compound's unique profile warrants further investigation. Direct, head-to-head comparative studies using standardized cell lines and experimental conditions are needed to definitively position this compound within the landscape of chondrogenic therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. This compound stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of AG-041R's Anti-Tumor Activity: A Comparative Guide for Researchers
A noticeable gap in independent research currently exists for the gastrin receptor antagonist AG-041R. While initial studies present promising anti-tumor activity, a comprehensive cross-validation by independent laboratories is not yet available in the public domain. This guide, therefore, provides a comparative analysis based on the pioneering study of this compound and juxtaposes its findings with data from other gastrin receptor antagonists to offer a contextual benchmark for its potential therapeutic application.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with alternative compounds, supported by the available experimental data.
Comparative In Vitro and In Vivo Anti-Tumor Activity
This compound has been investigated for its anti-tumor effects, primarily in the context of enterochromaffin-like (ECL) carcinoid tumors. The available data positions it as a potent gastrin receptor antagonist, comparable to L-365,260. The following table summarizes the key findings from the initial study on this compound and compares them with other gastrin receptor antagonists.
| Compound | Cancer Model | Key Findings | Citation |
| This compound | Mastomys natalensis ECL carcinoid tumor cells (in vitro) | As potent as L-365,260 in inhibiting gastrin-induced histamine release and histidine decarboxylase (HDC) gene expression. Inhibited gastrin-induced DNA synthesis and c-fos gene expression. | [1][2] |
| This compound | Transplanted Mastomys ECL carcinoid tumors (in vivo) | Significantly inhibited tumor growth. | [1][2] |
| L-365,260 | AR42J (pancreatic) and LoVo, C146 (colon) cancer cell lines (in vitro) | Reduced basal growth of LoVo and C146 cells. Reduced gastrin-stimulated mitogenesis in AR42J cells. | [3] |
| L-365,260 | AR42J xenografts in nude mice (in vivo) | Blocked gastrin-stimulated tumor growth. | |
| Proglumide | Human colorectal carcinoma cell lines (SW 403, Lovo, Ls 174 T) (in vitro & in vivo) | Reduced cell proliferation in all three cell lines in vitro. Decreased tumor growth of SW 403 xenografts in nude mice. | |
| Netazepide | Patients with Barrett's esophagus (clinical trial) | Did not significantly reduce cellular proliferation. | |
| Gastrazole (JB95008) | Advanced pancreatic cancer (clinical trial) | Showed a significant survival benefit compared to placebo. |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the available literature for the evaluation of gastrin receptor antagonists.
In Vitro Studies
-
Cell Lines and Culture: ECL carcinoid tumor cells from Mastomys natalensis were used for in vitro experiments with this compound. Other studies have utilized human cancer cell lines such as AR42J (pancreatic), LoVo, C146, SW 403, Ls 174 T (colorectal), and MKN45 (gastric). Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Histamine Release Assay: To assess the inhibitory effect of this compound on gastrin-induced histamine release, ECL carcinoid cells were incubated with gastrin in the presence or absence of the antagonist. Histamine concentration in the supernatant was then measured using a sensitive assay.
-
Gene Expression Analysis: The effect of this compound on the expression of genes like histidine decarboxylase (HDC) and c-fos was determined by isolating RNA from treated and untreated cells, followed by Northern blot analysis or quantitative RT-PCR.
-
DNA Synthesis Assay: The inhibition of gastrin-induced DNA synthesis by this compound was measured by [³H]thymidine incorporation assay. Cells were stimulated with gastrin with or without the antagonist, and the amount of incorporated radioactivity was quantified.
-
Cell Proliferation Assay: The effect of gastrin antagonists on the basal or gastrin-stimulated growth of cancer cell lines was evaluated using methods like cell counting, MTT assay, or by measuring 75Se-selenomethionine uptake.
In Vivo Studies
-
Animal Models: The anti-tumor activity of this compound was evaluated in Mastomys natalensis bearing transplanted ECL carcinoid tumors. Nude mice xenograft models are commonly used for other gastrin receptor antagonists, where human cancer cell lines are subcutaneously injected to form tumors.
-
Drug Administration: this compound was administered to the animals, and tumor growth was monitored over time. The route of administration (e.g., oral, intravenous) and the dosage regimen vary between studies.
-
Tumor Growth Measurement: Tumor volume is typically measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed.
-
Statistical Analysis: The significance of the anti-tumor effects is determined by comparing the tumor growth in the treated group to that in the control group using appropriate statistical tests.
Visualizing the Research Landscape
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AG-041R's Dual-Action on Erk and BMP Signaling Pathways in Chondrogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of AG-041R, a novel indolin-2-one derivative, and its effects on the Extracellular signal-regulated kinase (Erk) and Bone Morphogenetic Protein (BMP) signaling pathways. This compound has garnered attention for its unique ability to stimulate cartilage matrix synthesis without inducing terminal differentiation in chondrocytes, making it a promising candidate for therapeutic applications in cartilage disorders.[1] This guide will objectively compare the performance of this compound with other well-established modulators of the Erk and BMP pathways, supported by available experimental data.
Overview of this compound's Mechanism of Action
This compound exerts its pro-chondrogenic effects through a dual mechanism involving the activation of both the MEK1/Erk pathway and the upregulation of endogenous BMPs.[1] Specifically, studies have shown that this compound increases the messenger RNA (mRNA) levels of BMP-2, a key growth factor in cartilage formation.[1] The activation of the Erk pathway by this compound is crucial for preventing the terminal differentiation of chondrocytes, a critical aspect for maintaining a healthy cartilage phenotype.[1] This dual action distinguishes this compound from many other compounds that typically target a single pathway.
Comparative Analysis of Pathway Modulation
To provide a clear comparison, this section presents the effects of this compound alongside well-characterized inhibitors of the BMP and Erk signaling pathways. While direct quantitative comparisons of this compound's activation potential are limited in the current literature, we can contrast its observed biological effects with the inhibitory concentrations of established research compounds.
Modulation of the BMP Signaling Pathway
This compound stimulates the BMP pathway by increasing the expression of BMP-2.[1] For a comparative perspective, we present data on Dorsomorphin and its analogs, which are potent inhibitors of BMP type I receptors (ALK2, ALK3, and ALK6).
| Compound | Target(s) | Effect on BMP Signaling | Effective Concentration / IC50 | Cell Type / Assay Conditions |
| This compound | Upstream of BMP-2 | Activation (Increases BMP-2 mRNA) | 1 µM (stimulates proteoglycan synthesis) | Rabbit articular chondrocytes |
| Dorsomorphin | ALK2, ALK3, ALK6 | Inhibition | ~0.5 - 2 µM | Various cell lines |
| LDN-193189 | ALK2, ALK3 | Inhibition | 5-30 nM | C2C12 cells |
Modulation of the Erk Signaling Pathway
This compound has been shown to activate the MEK1/Erk pathway. For comparison, we include data on U0126 and PD98059, two widely used inhibitors of MEK1 and MEK2, the upstream kinases of Erk1/2.
| Compound | Target(s) | Effect on Erk Signaling | Effective Concentration / IC50 | Cell Type / Assay Conditions |
| This compound | Upstream of MEK1 | Activation | 1 µM (stimulates proteoglycan synthesis) | Rat articular chondrocytes |
| U0126 | MEK1, MEK2 | Inhibition | IC50: 0.06-0.07 µM (cell-free) | Cell-free kinase assays |
| PD98059 | MEK1 | Inhibition | IC50: 2-7 µM | Cell-free kinase assays |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing BMP and Erk signaling activity.
Assessment of BMP Signaling Activity (Luciferase Reporter Assay)
This protocol is adapted from studies assessing BMP pathway inhibition.
-
Cell Culture and Transfection:
-
Plate cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Transfect cells with a BMP-responsive element (BRE)-luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of the test compound (e.g., this compound or a BMP inhibitor) or vehicle control for 1-2 hours.
-
-
BMP Stimulation:
-
Stimulate the cells with a known concentration of recombinant BMP-2 (e.g., 50 ng/mL).
-
-
Luciferase Assay:
-
After 16-24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Assessment of Erk Phosphorylation (Western Blotting)
This is a standard protocol to measure the activation of the Erk pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary chondrocytes) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal Erk activity.
-
Treat cells with the test compound (e.g., this compound or a MEK inhibitor) for the desired time and concentration.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-Erk1/2 (p-Erk1/2) and total Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 signal.
-
Visualizing the Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: BMP Signaling Pathway and Points of Modulation.
Figure 2: Erk Signaling Pathway and Points of Modulation.
Figure 3: General Experimental Workflow for Pathway Analysis.
Conclusion
This compound presents a compelling profile as a chondro-anabolic agent through its dual activation of BMP and Erk signaling pathways. This guide provides a comparative framework for understanding its mechanism in the context of well-known pathway inhibitors. While the qualitative effects of this compound are established, further research is warranted to determine its precise potency and efficacy (e.g., EC50 values for pathway activation) to allow for more direct quantitative comparisons with other modulators. Such data will be invaluable for the continued development of this compound as a potential therapeutic for cartilage-related disorders.
References
A Comparative Guide to AG-041R: A Dual-Faceted Molecule with Gastrin Receptor Antagonism and Chondrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG-041R, a potent gastrin/cholecystokinin-B (CCK-B) receptor antagonist, with other relevant molecules. A key finding of this compound research is its unexpected and potent chondrogenic activity, an effect not observed in other molecules of its class. This document delves into both facets of this compound's functionality, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate objective evaluation and further research.
I. Gastrin/CCK-B Receptor Antagonist Profile
This compound is a highly potent and selective antagonist of the gastrin/CCK-B receptor. Its efficacy is comparable to, and in some cases surpasses, other known antagonists.
Comparative Potency of Gastrin/CCK-B Receptor Antagonists
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and other notable gastrin/CCK-B receptor antagonists. Lower values indicate higher potency.
| Compound | IC50 / Ki (nM) | Receptor Specificity | Reference |
| This compound | IC50: 2.2 | Selective for CCK2 over CCK1 | [1][2] |
| YF476 (Netazepide) | Ki: 0.068 (rat brain), 0.19 (human) | Highly selective for CCK-B over CCK-A | [3] |
| JB93182 | ID50: 0.008 µmol/kg/hr (in vivo) | Selective for CCK-B/gastrin | [4] |
| L-365,260 | IC50: 2 (CCK2), Ki: 1.9 | Selective for CCK2 over CCK1 | [5] |
| YM022 | IC50: 0.73, Ki: 0.068 | Highly selective for CCK-B over CCK-A | |
| PD136450 | IC50: not specified, effective dose 1 mg/kg | Selective for CCK2 |
Experimental Protocol: Gastrin/CCK-B Receptor Binding Assay
A standard competitive binding assay is utilized to determine the affinity of antagonist compounds for the gastrin/CCK-B receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human gastrin/CCK-B receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand that specifically binds to the gastrin/CCK-B receptor (e.g., [125I]CCK-8) is incubated with the cell membranes.
-
Competitive Inhibition: Increasing concentrations of the unlabeled antagonist (e.g., this compound or a comparator) are added to the incubation mixture.
-
Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
Signaling Pathway: Gastrin/CCK-B Receptor Antagonism
Antagonists like this compound block the downstream signaling cascade initiated by the binding of gastrin to its G-protein coupled receptor, CCK2R. This inhibition prevents the activation of multiple pathways involved in cell proliferation and acid secretion.
Caption: Gastrin/CCK-B receptor signaling pathway and its inhibition by this compound.
II. Chondrogenic Activity Profile
A serendipitous discovery revealed that this compound possesses potent chondrogenic properties, stimulating the formation of cartilage. This activity is notable as it is not observed in other gastrin/CCK-B receptor antagonists.
Comparative Chondrogenic Potential
The following table compares the chondrogenic effects of this compound with Kartogenin, a well-known small molecule chondrogenesis inducer.
| Feature | This compound | Kartogenin | Reference |
| Mechanism of Action | Mediated by endogenous BMPs and the MEK1/Erk pathway. Independent of CCK2R antagonism. | Activates smad-4/5 pathways. | |
| Proteoglycan Synthesis | Accelerates proteoglycan synthesis. | Significantly increases GAG production in a dose-dependent manner. | |
| Collagen Type II Expression | Up-regulates gene expression of type II collagen. | Significantly increases COL2 gene expression. | |
| Aggrecan Expression | Up-regulates gene expression of aggrecan. | Significantly up-regulates Acan gene expression. | |
| Effect on Terminal Differentiation | Prevents chondrocyte terminal differentiation. | Inhibits hypertrophic terminal differentiation of BM-MSCs. |
Experimental Protocol: Proteoglycan Synthesis Assay ([³⁵S]Sulfate Incorporation)
This assay quantifies the synthesis of sulfated proteoglycans, a key component of the cartilage extracellular matrix.
-
Cell Culture: Chondrocytes are cultured in a suitable medium.
-
Treatment: Cells are treated with this compound, a comparator molecule, or a vehicle control.
-
Radiolabeling: [³⁵S]Sulfate is added to the culture medium and incubated for a defined period to allow for its incorporation into newly synthesized proteoglycans.
-
Cell Lysis and Precipitation: Cells are lysed, and the macromolecules, including radiolabeled proteoglycans, are precipitated using a suitable method (e.g., cetylpyridinium chloride).
-
Scintillation Counting: The amount of incorporated [³⁵S]Sulfate in the precipitate is quantified using a scintillation counter.
-
Data Normalization: The results are typically normalized to the total protein or DNA content of the cell lysate.
Experimental Protocol: Alcian Blue Staining for Glycosaminoglycans
Alcian blue is a cationic dye that binds to the anionic glycosaminoglycan (GAG) chains of proteoglycans, providing a qualitative and semi-quantitative measure of cartilage matrix production.
-
Cell Culture and Treatment: Chondrocytes are cultured in chamber slides or multi-well plates and treated with the test compounds.
-
Fixation: The cells are fixed with a suitable fixative, such as 4% paraformaldehyde.
-
Staining: The fixed cells are incubated with a 1% Alcian blue solution (pH 2.5) in 3% acetic acid.
-
Washing: Excess stain is removed by washing with distilled water.
-
Visualization and Quantification: The stained matrix can be visualized by light microscopy. For quantification, the dye can be extracted from the stained cultures using a guanidine hydrochloride solution, and the absorbance of the extract is measured at approximately 620 nm.
Signaling Pathways in this compound-Induced Chondrogenesis
The chondrogenic effect of this compound is mediated through the activation of the Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) signaling pathways.
Caption: Signaling pathways involved in this compound-induced chondrogenesis.
III. Summary and Future Directions
This compound presents a unique dual-activity profile. As a gastrin/CCK-B receptor antagonist, it demonstrates high potency, making it a valuable tool for studying gastrin-mediated physiological and pathological processes. Its unexpected chondrogenic properties, independent of its primary target, open new avenues for therapeutic applications in cartilage repair and regenerative medicine.
Further research is warranted to:
-
Elucidate the precise molecular target through which this compound initiates its chondrogenic effects.
-
Conduct in vivo studies to evaluate the efficacy of this compound in animal models of cartilage damage and osteoarthritis.
-
Perform structure-activity relationship studies to optimize the chondrogenic activity of this compound and potentially separate it from its gastrin receptor antagonist function.
This guide provides a foundational comparison to aid researchers in these future endeavors. The provided data and protocols should serve as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Comparison of multiple synthetic chondroinductive factors in pellet culture against a TGF-β positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AG-041R: A Comparative Analysis of its Specificity for the Cholecystokinin B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AG-041R's binding specificity for the cholecystokinin B (CCK-B) receptor over other receptors, with a particular focus on the cholecystokinin A (CCK-A) receptor. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Executive Summary
Data Presentation: Receptor Binding Affinity
The following table summarizes the available quantitative data for this compound and other relevant compounds. The data is primarily derived from functional assays, such as the inhibition of gastrin-evoked pancreastatin secretion, which is a downstream effect of CCK-B receptor activation.
| Compound | Receptor | Parameter | Value (nM) | Selectivity (CCK-A/CCK-B) |
| This compound | CCK-B | IC₅₀ | 2.2 | High (inferred) |
| This compound | CCK-A | IC₅₀ / Kᵢ | Not Reported | |
| Devazepide | CCK-B | IC₅₀ | ~800 | |
| Devazepide | CCK-A | Kᵢ | 0.08 | >10,000-fold |
| L-365,260 | CCK-B | IC₅₀ | ~1-10 | ~100-fold |
| L-365,260 | CCK-A | IC₅₀ | ~100-1000 |
Note: The IC₅₀ value for this compound at the CCK-B receptor is from a functional assay measuring inhibition of pancreastatin secretion. The selectivity is inferred based on its classification as a selective CCK-B antagonist and by comparing its CCK-B potency to the low potency of selective CCK-A antagonists at the CCK-B receptor.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a specific receptor is typically achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CCK-B and CCK-A receptors.
Materials:
-
Membrane Preparations: Cell membranes isolated from cell lines stably expressing either the human CCK-B receptor or the human CCK-A receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For CCK-B receptors, [³H]L-365,260 or ¹²⁵I-labeled gastrin can be used. For CCK-A receptors, ¹²⁵I-labeled CCK-8 is commonly used.
-
Competitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate salts and protease inhibitors.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mandatory Visualizations
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like gastrin or cholecystokinin, it initiates a cascade of intracellular events.
Caption: CCK-B receptor signaling cascade.
Experimental Workflow for Determining Receptor Specificity
The following diagram illustrates the workflow for a competitive binding assay to determine the specificity of a compound like this compound.
Caption: Workflow for determining receptor specificity.
Logical Relationship of this compound's Receptor Specificity
This diagram illustrates the logical relationship of this compound's high affinity for the CCK-B receptor compared to its presumed lower affinity for the CCK-A receptor.
Caption: this compound's receptor binding profile.
Assessing the Translational Potential of AG-041R: A Comparative Guide for Cartilage Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AG-041R, a novel small molecule with chondrogenic properties, against existing therapeutic strategies for cartilage repair. The focus is on its potential application in treating cartilage defects and osteoarthritis. This document synthesizes available preclinical data, outlines experimental methodologies, and visually represents key pathways and workflows to facilitate an objective assessment of this compound's translational potential.
This compound: A Novel Stimulator of Chondrogenesis
This compound is an indoline-2-one derivative, initially developed as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist. Serendipitously, preclinical studies revealed its potent ability to induce systemic cartilage hyperplasia in rats, a characteristic independent of its CCK2/gastrin receptor activity. This discovery has positioned this compound as a potential disease-modifying therapeutic agent for cartilage disorders such as osteoarthritis.
Mechanism of Action:
This compound exerts its pro-chondrogenic effects through a dual mechanism:
-
Stimulation of Anabolic Pathways: It promotes the synthesis of essential cartilage matrix components. Specifically, this compound upregulates the expression of bone morphogenetic protein-2 (BMP-2). This in turn activates the MEK/Erk signaling pathway, a key cascade in chondrocyte proliferation and matrix production. The result is an increased synthesis of type II collagen and aggrecan, the primary structural proteins of hyaline cartilage.
-
Inhibition of Catabolic/Hypertrophic Pathways: Crucially, this compound appears to maintain the chondrocyte phenotype by preventing terminal differentiation into hypertrophic chondrocytes. It achieves this by suppressing the expression of hypertrophic markers such as type X collagen and Cbfa1 (also known as Runx2), and by reducing alkaline phosphatase (ALP) activity. This suggests that the neocartilage formed under the influence of this compound is more likely to be durable, hyaline-like cartilage rather than fibrocartilage, which is a common outcome of other repair mechanisms.
Caption: this compound Signaling Pathway in Chondrocytes.
Comparative Analysis of this compound and Existing Therapies
The translational potential of this compound is best understood when compared with current standards of care and other emerging therapies for cartilage defects and osteoarthritis.
Table 1: Qualitative Comparison of Therapeutic Strategies for Cartilage Repair
| Therapy | Mechanism of Action | Preclinical/Clinical Efficacy Highlights | Limitations |
| This compound | Small molecule that stimulates chondrocyte proliferation and matrix synthesis via BMP-2 and MEK/Erk pathways; inhibits terminal differentiation. | Preclinical (rat models): Induces systemic cartilage hyperplasia and promotes synthesis of hyaline-like cartilage matrix components (Type II collagen, aggrecan).[1][2] | No clinical data available. Long-term effects and optimal dosage are unknown. Systemic administration may have off-target effects. |
| Kartogenin (KGN) | Small molecule that promotes chondrogenesis of mesenchymal stem cells (MSCs) by regulating the CBFβ-RUNX1 transcriptional program. | Preclinical: Induces chondrogenesis in MSCs and protects chondrocytes in animal models of osteoarthritis. | Still in preclinical/early clinical development. Efficacy in humans is not yet established. |
| Microfracture | Surgical technique that creates small perforations in the subchondral bone to allow marrow-derived stem cells to form a fibrin clot in the cartilage defect. | First-line treatment for smaller cartilage defects. Can provide short-term pain relief and functional improvement. | Often results in the formation of mechanically inferior fibrocartilage, which has poor long-term durability. |
| Autologous Chondrocyte Implantation (ACI) / Matrix-Associated ACI (MACI) | Two-stage surgical procedure: healthy chondrocytes are harvested, expanded in vitro, and then re-implanted into the defect, often on a collagen scaffold (MACI). | Can produce hyaline-like cartilage and has shown good long-term clinical outcomes for larger, isolated cartilage defects. | Invasive, costly, and requires two separate surgeries. Donor site morbidity is a potential issue. |
Table 2: Summary of Preclinical Quantitative Data for Small Molecule Chondrogenic Agents
| Agent | Model System | Key Quantitative Findings | Reference |
| This compound | Rat Articular Chondrocytes (in vitro) | - Accelerated proteoglycan synthesis, measured by [³⁵S]sulfate incorporation. - Upregulated gene expression of type II collagen and aggrecan. - Suppressed alkaline phosphatase (ALP) activity and expression of type X collagen and Cbfa1. | Okazaki et al., 2003 |
| This compound | Sprague-Dawley Rats (in vivo) | - Oral administration (high dose for 4 weeks) induced systemic cartilage hyperplasia in auricles, trachea, femoral condyle, etc. - Intra-articular injections (3 weeks) caused localized cartilage hyperplasia. | Kitamura et al., 2001 |
| Kartogenin (KGN) | Human Mesenchymal Stem Cells (in vitro) | - Induced chondrogenesis by enhancing nuclear localization of CBFβ. - Increased expression of chondrogenic markers SOX-9, collagen II, and aggrecan. | Johnson et al., 2012 |
Experimental Protocols for Key Preclinical Studies of this compound
The following protocols are based on the methodologies described in the publications by Kitamura et al. (2001) and Okazaki et al. (2003). Note that some specific details may be omitted as they were not available in the abstracts.
In Vivo Induction of Cartilage Hyperplasia (Kitamura et al., 2001)
-
Animal Model: Male Sprague-Dawley rats.
-
Systemic Administration: this compound was administered orally at a high dose for 4 weeks.
-
Local Administration: Daily intra-articular injections of this compound into the knee joints for 3 weeks.
-
Analysis: At the end of the treatment period, tissues (auricles, trachea, femoral condyle, xiphoid process, intervertebral disks) were harvested, fixed, and processed for histological analysis to observe cartilage morphology and hyperplasia.
In Vitro Chondrocyte Culture and Analysis (Okazaki et al., 2003)
-
Chondrocyte Isolation and Culture:
-
Chondrocytes were isolated from the knee joints of 5-week-old Sprague-Dawley rats.
-
The cartilage was minced and subjected to enzymatic digestion (likely using collagenase) to release the chondrocytes.
-
Cells were cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
-
Proteoglycan Synthesis Assay ([³⁵S]Sulfate Incorporation):
-
Cultured chondrocytes were treated with various concentrations of this compound.
-
[³⁵S]Sulfate was added to the culture medium for a defined period to label newly synthesized proteoglycans.
-
The amount of incorporated radioactivity in the extracellular matrix and cell layer was quantified using a scintillation counter.
-
-
Alcian Blue Staining for Matrix Accumulation:
-
Chondrocyte cultures were fixed.
-
The cultures were stained with Alcian blue, a dye that binds to sulfated glycosaminoglycans in the cartilage matrix.
-
The amount of staining was quantified, often by dye extraction and spectrophotometry, to assess the accumulation of proteoglycan-rich matrix.
-
-
Assessment of Terminal Differentiation (Alkaline Phosphatase Activity):
-
Chondrocyte lysates were prepared from cultures treated with this compound.
-
Alkaline phosphatase (ALP) activity was measured using a colorimetric assay, typically involving the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
-
Gene Expression Analysis (Northern Blotting):
-
Total RNA was extracted from treated chondrocytes.
-
RNA was separated by gel electrophoresis, transferred to a membrane, and hybridized with labeled probes specific for type II collagen, aggrecan, type X collagen, and Cbfa1 to determine their relative mRNA levels.
-
-
Signaling Pathway Analysis (Western Blotting for MEK/Erk):
-
Protein lysates from this compound-treated chondrocytes were collected.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated (activated) and total MEK and Erk proteins to assess the activation state of the pathway.
-
Caption: General Experimental Workflow for Evaluating Chondrogenic Compounds.
Assessment of Translational Potential
This compound demonstrates a highly promising preclinical profile for a potential disease-modifying osteoarthritis drug (DMOAD). Its ability to not only stimulate the synthesis of key components of hyaline cartilage but also to actively suppress the hypertrophic differentiation that leads to inferior tissue formation and calcification is a significant advantage over therapies that result in fibrocartilage.
However, the translational path for this compound faces considerable hurdles. The available data is from the early 2000s, and there is a lack of publicly available information on its progression into later-stage preclinical or any clinical development. Key outstanding questions that need to be addressed include:
-
Safety and Toxicology: Comprehensive studies are needed to determine the safety profile of this compound, especially concerning the long-term effects of systemic cartilage stimulation.
-
Pharmacokinetics and Pharmacodynamics: The optimal dose, delivery method (systemic vs. intra-articular), and treatment duration need to be established.
-
Efficacy in Large Animal Models: The promising results in rats need to be replicated in larger animal models with joint sizes and cartilage thickness more comparable to humans.
-
Clinical Trials: Ultimately, randomized controlled clinical trials are necessary to demonstrate safety and efficacy in human patients with osteoarthritis or focal cartilage defects.
Caption: Logical Comparison of Cartilage Repair Approaches.
References
Absence of Clinical Trial Data: Despite a comprehensive review of available scientific literature, no evidence of clinical trials involving AG-041R in humans has been found. The following guide is therefore based on preclinical data and compares this compound with other preclinical chondrogenic small molecules.
Introduction to this compound
This compound is a novel indoline-2-one derivative, initially developed as a cholecystokinin-2 (CCK(2))/gastrin receptor antagonist.[1][2] Unexpectedly, preclinical studies in rats revealed that high doses of this compound induce systemic cartilage hyperplasia, a thickening of cartilage tissue.[1][2] This chondrogenic (cartilage-forming) activity was found to be an intrinsic property of the compound, independent of its effects on the CCK(2)/gastrin receptor.[1] These findings have positioned this compound as a potential therapeutic agent for cartilage disorders such as osteoarthritis.
Preclinical Data for this compound
In Vivo Studies in Rats
Oral administration of high doses of this compound to rats for four weeks resulted in "marked" systemic cartilage hyperplasia. This was observed histologically in various cartilaginous tissues, including the auricles, trachea, the marginal region of the femoral condyle, the xiphoid process, and intervertebral disks. Daily intra-articular injections of this compound into the knee joints of rats for three weeks also led to cartilage hyperplasia specifically in the marginal region of the femoral condyle.
In Vitro Studies with Chondrocytes
Studies using rat and rabbit articular chondrocytes (cartilage cells) in culture have provided insights into the cellular and molecular effects of this compound.
Table 1: In Vitro Effects of this compound on Chondrocytes
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Proteoglycan Synthesis | Stimulated | 1 µM | Rabbit Chondrocytes | |
| Proteoglycan Synthesis | Suppressed | 10 µM | Rabbit Chondrocytes | |
| Gene Expression (Type II Collagen, Aggrecan, Tenascin) | Upregulated | Not specified | Rat Chondrocytes | |
| Terminal Differentiation Markers (ALP activity, mineralization, Type X Collagen, Cbfa1) | Suppressed | Not specified | Rat Chondrocytes | |
| BMP-2 mRNA | Increased | Not specified | Rat Chondrocytes | |
| MEK1/Erk Pathway | Activated | Not specified | Rat Chondrocytes |
Mechanism of Action of this compound
Preclinical studies suggest that this compound stimulates cartilage matrix synthesis while preventing the terminal differentiation of chondrocytes, a process that can lead to cartilage breakdown. This dual action is believed to be mediated, at least in part, by the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and the activation of the MEK1/Erk signaling pathway.
Caption: Proposed signaling pathway of this compound in chondrocytes.
Comparison with Alternative Chondrogenic Small Molecules
Several other small molecules have been investigated for their potential to promote cartilage regeneration. This section compares this compound with two such compounds: Kartogenin and TD-198946.
Table 2: Comparison of Preclinical Data for Chondrogenic Small Molecules
| Feature | This compound | Kartogenin | TD-198946 |
| Chemical Class | Indoline-2-one derivative | Phthalic acid and 4-aminobiphenyl derivative | Thienoindazole derivative |
| Primary Mechanism | Upregulates BMP-2, activates MEK1/Erk pathway | Disrupts Filamin A-CBFβ interaction, promoting RUNX1-mediated transcription | Regulates Runx1 expression |
| Key In Vitro Effects | Stimulates proteoglycan and collagen synthesis; suppresses terminal differentiation. | Promotes chondrogenic differentiation of mesenchymal stem cells. | Induces chondrogenic differentiation without hypertrophy. |
| Key In Vivo Effects | Induces systemic cartilage hyperplasia in rats. | Promotes cartilage repair in rodent models of osteoarthritis. | Prevents progression of osteoarthritis in a mouse model. |
| Clinical Development | No evidence of clinical trials. | A more potent analog (KA34) has entered Phase I clinical trials. | Preclinical development. |
Experimental Protocols
In Vivo Oral Administration of this compound in Rats (General Protocol)
This protocol is a generalized summary based on the available literature. Specific details such as the exact "high dose" were not available in the reviewed abstracts.
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: this compound was administered orally once daily for 4 weeks. The compound was likely formulated in a suitable vehicle for oral gavage.
-
Endpoint Analysis: At the end of the treatment period, animals were euthanized. Various tissues with cartilage (auricles, trachea, femoral condyle, xiphoid process, intervertebral disks) were collected, fixed, processed for histology, and stained (e.g., with hematoxylin and eosin) to assess for cartilage hyperplasia.
Caption: Experimental workflow for in vivo oral administration of this compound.
In Vitro Chondrocyte Culture and Analysis (General Protocol)
-
Cell Isolation: Articular chondrocytes were isolated from the knee joints of young rats or rabbits.
-
Cell Culture: Chondrocytes were cultured in a suitable medium, often in a 3D culture system (e.g., collagen gel) to maintain their phenotype.
-
Treatment: this compound was added to the culture medium at various concentrations (e.g., 1 µM and 10 µM).
-
Analysis:
-
Proteoglycan Synthesis: Measured by incorporating radiolabeled sulfate ([³⁵S]sulfate) into proteoglycans and by Alcian blue staining of the extracellular matrix.
-
Gene Expression: Analyzed using Northern blotting or quantitative real-time PCR (qRT-PCR) for genes such as Type II collagen, aggrecan, and BMP-2.
-
Signaling Pathway Activation: Assessed by Western blotting for phosphorylated forms of key proteins in the MEK1/Erk pathway.
-
Conclusion
This compound is a promising preclinical small molecule that has demonstrated significant chondrogenic activity in both in vivo and in vitro models. Its mechanism of action, involving the stimulation of cartilage matrix synthesis and the suppression of terminal differentiation, makes it an interesting candidate for the treatment of cartilage disorders. However, the lack of any publicly available clinical trial data is a significant limitation in assessing its therapeutic potential for humans.
In comparison, other chondrogenic small molecules, such as Kartogenin and its analogs, have progressed to early-stage clinical trials. Future research on this compound would need to focus on establishing a clear dose-response relationship for its chondrogenic effects, elucidating its mechanism of action in more detail, and, most importantly, evaluating its safety and efficacy in clinical settings to determine its viability as a therapeutic agent for cartilage repair. Researchers and drug development professionals should consider the preclinical promise of this compound in the context of the broader landscape of cartilage regeneration strategies, including other small molecules, biologics, and cell-based therapies.
References
- 1. Development of a Chondrogenic Drug Candidate Targeting Cartilage-residing Mesenchymal Stem Cells for the Treatment of Osteoarthritis – CIRM [cirm.ca.gov]
- 2. Identifying small molecules for protecting chondrocyte function and matrix integrity after controlled compressive injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of AG-041R Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two prominent synthetic methods for the production of AG-041R, a potent gastrin/cholecystokinin B (CCK-B) receptor antagonist. The comparison focuses on synthetic efficiency, scalability, and stereochemical control, supported by quantitative data and detailed experimental protocols. Visualizations of a key synthetic workflow and the relevant biological signaling pathway are included to facilitate a deeper understanding of the compound's synthesis and mechanism of action.
Introduction to this compound
This compound is a novel oxindole derivative that has demonstrated significant potential in preclinical studies as a therapeutic agent. Its primary mechanism of action involves the antagonism of the gastrin/CCK-B receptor, a key player in gastric acid secretion and a potential target in certain proliferative diseases. The complexity of its stereochemistry necessitates highly efficient and selective synthetic strategies for its large-scale production.
Comparison of Synthetic Methodologies
Two primary asymmetric synthetic routes for this compound have been reported, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of:
-
Diastereoselective Alkylation with a Chiral Auxiliary: A method developed by Emura et al. that utilizes a chiral auxiliary to control the stereochemistry of a key alkylation step.
-
Organocatalytic Mannich/Denitration Reaction: A more recent approach that employs an organocatalyst to achieve high enantioselectivity in a formal synthesis.
The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiencies.
| Parameter | Diastereoselective Alkylation (Emura et al.) | Organocatalytic Mannich/Denitration (Zhao et al.) |
| Key Reaction | Diastereoselective alkylation of an oxindole enolate | Organocatalytic Mannich reaction followed by denitration |
| Chiral Source | L-Menthol (chiral auxiliary) | Chiral primary amine-thiourea (organocatalyst) |
| Overall Yield | ~40% (over 6 steps from 3-aminooxindole) | Not explicitly reported for the full sequence |
| Key Step Yield | 85% | 99% (for the Mannich reaction) |
| Diastereomeric Ratio (d.r.) | >99:1 | 97:3 |
| Enantiomeric Excess (e.e.) | Not directly applicable (diastereoselective) | 99% |
| Reaction Time (Key Step) | 4 hours | 24 hours |
| Purification Method | Chromatography-free for the key intermediate | Column chromatography |
| Scalability | Demonstrated on a multigram scale | Reported on a 0.1 mmol scale |
Experimental Protocols
Detailed experimental protocols for the key steps of each synthetic method are provided below.
Method 1: Diastereoselective Alkylation (Emura et al.)
Key Step: Diastereoselective Alkylation of (R)-3-(3-p-tolylureido)-2-oxo-2,3-dihydro-1H-indole (2) with l-Menthyl bromoacetate
To a solution of 3-(3-p-tolylureido)-2-oxo-2,3-dihydro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added potassium tert-butoxide (t-BuOK, 1.1 eq) at -78 °C under an argon atmosphere. The mixture is stirred for 30 minutes, after which a solution of l-menthyl bromoacetate (1.2 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford the desired diastereomer.
Method 2: Organocatalytic Mannich/Denitration Reaction (Formal Synthesis by Zhao et al.)
Key Step: Organocatalytic Asymmetric Mannich Reaction of Isatin-derived N-Boc Ketimine with Ethyl Nitroacetate
To a solution of the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 eq) and the chiral primary amine-thiourea catalyst (10 mol%) in toluene (1.0 mL) is added ethyl nitroacetate (0.12 mmol, 1.2 eq) at room temperature. The reaction mixture is stirred for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Mannich adduct.
Visualizing the Synthetic and Biological Pathways
To further elucidate the synthetic strategies and the biological context of this compound, the following diagrams are provided.
Caption: Generalized workflow for this compound synthesis.
Caption: Gastrin/CCK-B receptor signaling pathway.
Conclusion
Both the diastereoselective alkylation and the organocatalytic Mannich/denitration reaction represent viable methods for the asymmetric synthesis of this compound. The choice of method will likely depend on the specific requirements of the research or production setting.
The method by Emura et al. offers the advantage of being chromatography-free for the key intermediate and has been demonstrated on a larger scale, suggesting its suitability for process development and manufacturing. The use of a relatively inexpensive and readily available chiral auxiliary is also a significant benefit.
The organocatalytic approach by Zhao et al. provides excellent enantioselectivity and high yield in the key Mannich reaction. This method may be particularly attractive for medicinal chemistry applications where rapid access to highly pure enantiomers on a smaller scale is desired. However, its scalability and the efficiency of the subsequent denitration step would need further investigation for larger-scale production.
Ultimately, the selection of a synthetic route will involve a careful consideration of factors such as cost, scalability, throughput, and the desired level of stereochemical purity. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
Safety Operating Guide
Prudent Disposal of AG-041R: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the gastrin receptor antagonist AG-041R is critical for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines standard operational procedures for the disposal of potent, non-radioactive research chemicals, ensuring the safety of personnel and compliance with general laboratory waste management protocols.
Core Principles for Disposal
The primary principle for the disposal of any research chemical is to prevent its release into the environment and to minimize exposure to laboratory personnel. All waste generated from experiments involving this compound, including unused compound, contaminated labware, and personal protective equipment (PPE), should be managed as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, weighing papers, and disposable labware, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and should have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container to prevent punctures and injuries.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Note any other hazardous components in the waste mixture.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste being disposed of.
-
Follow all institutional procedures for waste manifest and pickup.
-
Experimental Decontamination Procedures
For the decontamination of non-disposable glassware and equipment, the following general procedure should be followed in a fume hood:
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble. Collect this initial rinsate as hazardous waste.
-
Secondary Wash: Wash the items with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
The first rinsate from cleaning empty chemical containers must be collected and disposed of as hazardous waste[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling AG-041R
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of AG-041R, a novel indoline-2-one derivative. This compound has been identified as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist and, unexpectedly, as a potent stimulator of chondrogenesis. Due to its status as a research chemical, a comprehensive safety data sheet (SDS) is not publicly available. Therefore, it is imperative to treat this compound as a compound with unknown toxicity and handle it with the utmost caution. The following guidelines are based on best practices for managing new and uncharacterized chemical entities in a laboratory setting.
Hazard Identification and Risk Assessment
As a novel chemical, the full toxicological profile of this compound is unknown. Researchers must assume it may be hazardous.[1][2] A thorough risk assessment should be conducted before any handling of the compound.[3][4][5]
Potential Hazards:
-
Biological Activity: As a CCK2 receptor antagonist, it may have unforeseen physiological effects. Its chondrogenesis-stimulating properties indicate it is biologically active and could have off-target effects.
-
Chemical Class: Indoline-2-one derivatives can have diverse biological activities, and some may pose health risks. A safety data sheet for a different indoline derivative, (S)-(-)-Indoline-2-carboxylic acid, indicates potential for allergic skin reactions and suspected risk of damaging fertility. Another indolinone compound is described as a potential prodrug of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), and may be harmful if swallowed or inhaled.
-
Physical Form: As a powder, this compound poses an inhalation risk and can be easily dispersed, leading to contamination of surfaces and equipment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Face Shield | Recommended to be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Should be worn at all times. Double-gloving is recommended to minimize the risk of exposure due to tears or contamination. Gloves should be inspected for damage before use and changed frequently. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | N95 Respirator or higher | A properly fitted N95 respirator or a higher level of respiratory protection should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Weighing
3.1. Designated Work Area All work with solid this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent bench paper to contain any spills.
3.2. Weighing Procedure Weighing of the powdered compound should be performed within a fume hood or a balance enclosure to prevent the dispersal of dust.
Experimental Workflow for Weighing this compound
Caption: Workflow for the safe weighing of powdered this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, bench paper, and weighing boats should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous liquid waste container. Do not dispose of down the drain.
-
Empty Containers: The original container of this compound, even when empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
4.2. Disposal Procedure Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on waste pickup and disposal.
Emergency Procedures
5.1. Spills
-
Small Spills (Powder): In a fume hood, gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, place it in a sealed container, and dispose of it as hazardous waste. Decontaminate the area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
5.2. Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hypothetical Signaling Pathway
Given this compound's role as a stimulator of chondrogenesis, a potential signaling pathway could involve the modulation of key transcription factors and extracellular matrix proteins involved in cartilage formation.
Hypothetical Chondrogenesis Signaling Pathway for this compound
Caption: A hypothetical signaling pathway for this compound-induced chondrogenesis.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. intersolia.com [intersolia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
